1-(4-Iodo-piperidin-1-yl)-ethanone: Structural Profiling, Synthesis, and Applications in Pharmacological Scaffolding
Introduction & Strategic Importance In modern drug development, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles, serving as the core scaffold for numerous active pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
In modern drug development, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles, serving as the core scaffold for numerous active pharmaceutical ingredients (APIs), including acetylcholinesterase inhibitors (e.g., donepezil) and various monoamine transporter ligands. 1-(4-Iodo-piperidin-1-yl)-ethanone (commonly referred to as 1-acetyl-4-iodopiperidine) is a highly versatile, electrophilic building block designed specifically for the late-stage functionalization of these piperidine frameworks.
The strategic inclusion of the N-acetyl group serves a dual purpose: it acts as a robust protecting group that withstands harsh radical and transition-metal-catalyzed conditions, while also modulating the conformational flexibility of the piperidine ring. Concurrently, the iodine atom at the C4 position provides an exceptional leaving group, making this compound a premier substrate for nucleophilic displacements and transition-metal-catalyzed cross-coupling reactions (such as Ullmann, Suzuki, and Negishi couplings) to generate 4-arylpiperidine moieties[1].
Physicochemical & Spectroscopic Profile
Understanding the physical and spectral characteristics of 1-(4-Iodo-piperidin-1-yl)-ethanone is critical for in-process monitoring and quality control during multi-step API synthesis. The quantitative data, derived from validated patent literature, is summarized below[1][2].
Historically, the conversion of carboxylic acids to their corresponding iodides relied on the Barton iodo-de-carboxylation procedure. However, the Barton method generates toxic thiopyridine by-products and requires highly specific conditions[3]. Alternatively, the use of iodine with dibenzoyl peroxide poses significant explosive risks at scale.
To circumvent these issues, modern synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone relies on a highly efficient, radical-mediated iodo-de-carboxylation using stable N-iodoamides (such as 1-iodo-3,5,5-trimethylhydantoin[1-ITMH] or 1,3-diiodo-5,5-dimethylhydantoin [DIH])[4][5]. This approach provides a self-validating system: the water-soluble amide co-product is easily separated from the lipophilic organic iodide via simple aqueous workup, ensuring high purity without the need for complex chromatography.
Apparatus: Round-bottom flask equipped with a reflux condenser and a tungsten lamp (for radical initiation).
Step-by-Step Workflow:
Initiation: Charge a dry round-bottom flask with 1-acetylpiperidine-4-carboxylic acid, 1-ITMH, and DCM.
Propagation: Irradiate the stirring mixture with a tungsten lamp while heating to reflux. The electromagnetic radiation homolytically cleaves the N-I bond of the hydantoin, generating an iodine radical that initiates the decarboxylation of the acid, followed by rapid iodine trapping at the C4 position.
Reaction Monitoring: Maintain reflux for exactly 2 hours. The reaction is self-indicating to some extent, but completion should be verified via TLC or LC-MS.
Quenching: Remove the solvent in vacuo. Treat the crude residue with 5 mL of 1 M aqueous Na₂SO₃ to reduce any unreacted electrophilic iodine species.
Phase Separation: Extract the aqueous layer with fresh DCM. The water-soluble hydantoin by-product remains in the aqueous phase, validating the purification strategy.
Isolation: Wash the combined organic extracts once more with 1 M aq Na₂SO₃, dry over anhydrous Na₂SO₄, and filter through a short pad of neutral alumina to remove trace polar impurities.
Yield: Concentrate in vacuo to yield 1-acetyl-4-iodopiperidine (approx. 46-50% yield of highly pure product).
Caption: Radical-mediated iodo-de-carboxylation workflow for synthesizing 1-acetyl-4-iodopiperidine.
Applications in Transition-Metal Catalysis
The primary utility of 1-(4-Iodo-piperidin-1-yl)-ethanone lies in its reactivity as an electrophile in cross-coupling reactions. Aromatic and aliphatic iodides possess significantly higher reactivity than their chloride or bromide counterparts due to the weaker C-I bond and the high polarizability of the iodine atom[6].
Cross-Coupling Dynamics
In the synthesis of 4-arylpiperidine pharmacophores, 1-(4-Iodo-piperidin-1-yl)-ethanone is typically subjected to Negishi coupling (using arylzinc reagents) or Suzuki-Miyaura coupling (using arylboronic acids under specific alkyl-halide optimized conditions).
Causality of Catalyst Choice: Because secondary alkyl iodides are prone to β-hydride elimination (which would yield an undesired alkene), specialized palladium or nickel catalysts with bulky, electron-rich ligands (e.g., dtbpf or specific N-heterocyclic carbenes) are required to accelerate the reductive elimination step over the β-hydride elimination pathway.
Ullmann Condensation: The compound can also be utilized in Ullmann-type condensations to form C-N or C-O bonds, though its primary value remains in C-C bond formation for structural scaffolding[7].
Caption: Transition-metal-catalyzed cross-coupling pathway of 1-acetyl-4-iodopiperidine avoiding β-hydride elimination.
Conclusion
1-(4-Iodo-piperidin-1-yl)-ethanone is a highly specialized, synthetically valuable intermediate. By utilizing advanced N-iodoamide-driven radical decarboxylation, researchers can synthesize this compound with high atom economy and safety, bypassing the hazards of traditional iodination methods. Its structural profile—combining a stabilizing N-acetyl group with a highly reactive C4-iodine—makes it an indispensable tool for the late-stage construction of complex 4-arylpiperidine therapeutics.
References
European Patent Office. (2018). PROCESS FOR THE PREPARATION OF N-IODOAMIDES (EP 3066081 B1). Retrieved from [Link]
United States Patent and Trademark Office. (2014). Process for the preparation of iodides (US8822516B2).
Japan Patent Office. (2013). Process for the preparation of iodide (JP2013533231A).
Academia.edu. (n.d.). Process for the preparation of iodides (PDF). Retrieved from [Link]
Synthesis, Characterization, and Applications of 1-(4-Iodopiperidin-1-yl)ethan-1-one in Drug Discovery
Executive Summary & Chemical Identity The piperidine ring is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous central nervous system (CNS) therapeutics, antihistamines, and an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
The piperidine ring is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous central nervous system (CNS) therapeutics, antihistamines, and analgesics. Within this class of compounds, 1-(4-iodopiperidin-1-yl)ethan-1-one (commonly referred to as 1-acetyl-4-iodopiperidine) is a highly valuable synthetic intermediate. It is primarily utilized in the construction of 4-arylpiperidine pharmacophores via transition-metal-catalyzed cross-coupling reactions.
While the specific Chemical Abstracts Service (CAS) Registry Number for 1-(4-iodopiperidin-1-yl)ethan-1-one is not universally indexed in public-domain chemical databases (unlike its N-Boc analog, CAS 280111-54-0), its structural identity is unambiguously defined by its IUPAC nomenclature and thoroughly documented in chemical synthesis patent literature .
Structural Biology & Mechanistic Causality
The architectural design of 1-(4-iodopiperidin-1-yl)ethan-1-one is highly deliberate, combining a protecting group strategy with a reactive halide center:
The N-Acetyl Group (1-Position): The acetyl moiety serves as an electron-withdrawing protecting group. By delocalizing the lone pair of electrons on the piperidine nitrogen, it significantly reduces the basicity and nucleophilicity of the amine. This causality prevents unwanted side reactions—such as amine oxidation, competitive coordination to metal catalysts, or self-quaternization—during downstream cross-coupling procedures.
The Iodine Atom (4-Position): Iodine is a highly polarizable, excellent leaving group. As a secondary alkyl iodide, the 4-position is highly susceptible to both radical formation and oxidative addition by Palladium(0) or Nickel(0) catalysts. This makes the molecule a prime candidate for Suzuki-Miyaura or Negishi cross-coupling reactions to generate
sp2
sp3
carbon-carbon bonds.
Radical chain mechanism illustrating the causality of photochemically induced iodination.
Quantitative Data & Characterization
The physical and spectral properties of 1-(4-iodopiperidin-1-yl)ethan-1-one are critical for validating its successful synthesis. The quantitative data summarized below is derived from validated patent literature .
Table 2: Nuclear Magnetic Resonance (NMR) Spectral Data
Nucleus
Chemical Shift (δ, ppm)
Multiplicity & Coupling (J in Hz)
Integration
Structural Assignment
¹H
4.48
dddd, J = 6, 6, 6, 6
1H
CH-I (equatorial/axial coupling)
¹H
3.72
m
1H
Piperidine CH₂ (equatorial)
¹H
3.55
m
1H
Piperidine CH₂ (equatorial)
¹H
3.49
ddd, J = 12, 6, 6
1H
Piperidine CH₂ (axial)
¹H
3.36
ddd, J = 12, 6, 6
1H
Piperidine CH₂ (axial)
¹H
2.07
s
3H
Acetyl CH₃
¹H
2.02
m
4H
Piperidine CH₂ (aliphatic backbone)
¹³C
169.0
Singlet
-
Carbonyl (C=O)
Experimental Protocols: Synthesis Methodologies
Traditional methods for synthesizing alkyl iodides from carboxylic acids (e.g., the Hunsdiecker reaction) require strictly anhydrous conditions and toxic heavy-metal salts (like silver). Modern, self-validating protocols utilize photochemical iodo-de-carboxylation mediated by N-iodoamides. This approach avoids explosive peroxides and toxic thiopyridines .
Protocol: Photochemical Iodo-de-carboxylation of 1-Acetylpiperidine-4-carboxylic acid
Step 1: Reagent Assembly
Action: Combine 1-acetylpiperidine-4-carboxylic acid (0.17 g, 1.0 mmol) and 1-iodo-3,5,5-trimethylhydantoin (1-ITMH) (0.34 g, 1.25 mmol) in 5 mL of Dichloromethane (DCM).
Causality: DCM is selected as an inert, non-polar solvent that stabilizes the radical intermediates without participating in competitive halogen abstraction. 1-ITMH is utilized instead of traditional N-iodosuccinimide (NIS) because the resulting hydantoin byproduct is highly water-soluble, facilitating easy downstream purification.
Step 2: Photochemical Initiation
Action: Reflux the mixture under continuous irradiation with a tungsten lamp for 2 hours.
Causality: The visible light photons selectively cleave the weak N-I bond of the hydantoin, generating an iodine radical that initiates the decarboxylative cascade, extruding CO₂ gas and forming the secondary alkyl radical at the 4-position.
Step 3: Quenching & Validation
Action: Concentrate the mixture in vacuo, then treat the residue with 5 mL of 1 M aqueous Na₂SO₃.
Validation Checkpoint: The immediate disappearance of any residual yellow/brown iodine color upon the addition of sodium sulfite visually confirms the successful reduction of unreacted electrophilic iodine species to water-soluble iodide (
I−
). This self-validating step ensures the integrity of the isolated product by preventing over-oxidation.
Step 4: Extraction & Purification
Action: Extract the aqueous mixture with fresh DCM. Wash the combined organic extracts again with 1 M aqueous Na₂SO₃ (5 mL), dry over anhydrous Na₂SO₄, and filter through a short neutral alumina pad. Concentrate in vacuo to yield 1-acetyl-4-iodopiperidine.
Causality: The neutral alumina pad selectively traps polar hydantoin byproducts and trace acidic impurities, yielding a highly pure alkyl iodide suitable for immediate use in metal-catalyzed cross-coupling.
Photochemical iodo-de-carboxylation workflow for 1-acetyl-4-iodopiperidine synthesis.
Downstream Applications in Drug Discovery
The primary utility of 1-(4-iodopiperidin-1-yl)ethan-1-one is as an electrophilic coupling partner. In modern drug discovery workflows, the compound is subjected to Suzuki-Miyaura cross-coupling with arylboronic acids. The oxidative addition of Palladium(0) into the
C(sp3)−I
bond is highly favorable due to the low bond dissociation energy of the carbon-iodine linkage. Following transmetalation and reductive elimination, the reaction yields 1-acetyl-4-arylpiperidines. These structures are direct precursors to the 4-arylpiperidine pharmacophore found in blockbuster therapeutics like Haloperidol (antipsychotic) and Paroxetine (SSRI antidepressant).
References
Title: Process for the preparation of iodides (US Patent 8,822,516 B2)
Title: PROCESS FOR THE PREPARATION OF N-IODOAMIDES (EP 3066081 B1)
Foundational
Preliminary Biological Activity Screening and Profiling of 1-(4-Iodo-piperidin-1-yl)-ethanone
Executive Summary & Scientific Rationale The compound 1-(4-Iodo-piperidin-1-yl)-ethanone (also known as 1-acetyl-4-iodopiperidine) represents a highly versatile, bifunctional scaffold in modern drug discovery. Structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The compound 1-(4-Iodo-piperidin-1-yl)-ethanone (also known as 1-acetyl-4-iodopiperidine) represents a highly versatile, bifunctional scaffold in modern drug discovery. Structurally, it combines a privileged piperidine pharmacophore—ubiquitous in central nervous system (CNS) and anti-inflammatory therapeutics[1]—with an electrophilic carbon-iodine (C–I) bond at the C4 position.
In preliminary biological screening, this molecule cannot be treated as a standard reversible ligand. Instead, it must be evaluated through the lens of Covalent Fragment-Based Drug Discovery (FBDD) . The iodine atom serves as a reactive "warhead" (a leaving group) capable of undergoing nucleophilic substitution (
SN2
) with electron-rich amino acid residues, primarily cysteine or lysine, within a target protein's binding pocket[2]. Concurrently, the N-acetyl group provides metabolic stability and hydrogen-bonding potential, anchoring the molecule in the active site prior to the covalent event.
This whitepaper outlines a rigorous, self-validating screening cascade designed to profile the biological activity, intrinsic reactivity, and cellular safety of 1-(4-Iodo-piperidin-1-yl)-ethanone.
Screening Cascade & Workflow Design
To prevent false positives caused by non-specific alkylation (promiscuity) or rapid aqueous hydrolysis, the screening cascade must follow a strict logical progression: physicochemical validation, target-directed covalent screening, and finally, phenotypic cellular evaluation[3].
Multimodal biological screening workflow for electrophilic piperidine fragments.
Phase 1: Intrinsic Reactivity & Aqueous Stability
Causality: Alkyl halides, particularly iodides synthesized via N-iodoamide reactions or iodo-decarboxylation[4], can be highly reactive. If the compound hydrolyzes immediately in assay buffer, any observed biological activity is an artifact of the degradation products (e.g., 1-acetylpiperidin-4-ol). Conversely, if it reacts indiscriminately with all nucleophiles, it will cause pan-assay interference (PAINS). We use Glutathione (GSH) as a surrogate for cellular thiols to measure the intrinsic electrophilicity.
Self-Validation Mechanism: This protocol includes a highly reactive positive control (chloroacetamide) to confirm assay sensitivity, and a vehicle control (DMSO) to establish baseline MS signals.
Preparation of Solutions:
Prepare a 10 mM stock of 1-(4-Iodo-piperidin-1-yl)-ethanone in LC-MS grade DMSO.
Prepare a 50 mM GSH solution in 50 mM HEPES buffer (pH 7.4).
Reaction Initiation:
Dilute the compound stock to a final concentration of 100 µM in the HEPES buffer containing 1 mM GSH (10-fold molar excess).
Prepare a parallel stability control: 100 µM compound in HEPES buffer without GSH.
Incubation and Quenching:
Incubate the mixtures at 37°C in a thermoshaker (600 rpm).
At time points
t=0,1,2,4,8,and 24
hours, extract 50 µL aliquots and quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid.
LC-MS/MS Analysis:
Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate any buffer salts.
Inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole).
Monitor the depletion of the parent mass (
m/z
254.0) and the appearance of the GSH-adduct mass (
m/z
433.2).
Data Interpretation: Calculate the pseudo-first-order half-life (
t1/2
). An ideal covalent fragment should exhibit a
t1/2
between 2 and 12 hours in the presence of GSH, and
>24
hours in buffer alone.
Phase 2: Target-Directed Covalent Screening
Causality: To prove that 1-(4-Iodo-piperidin-1-yl)-ethanone acts as a targeted covalent inhibitor (TCI), we must demonstrate that it forms a stable adduct with a specific protein target. Intact protein mass spectrometry is the gold standard here, as it provides direct, unambiguous evidence of a mass shift corresponding to the displacement of the iodine atom[2].
Mechanism of targeted covalent alkylation via iodide displacement at the C4 position.
Protocol 2: Intact Protein MS Screening
Self-Validation Mechanism: We utilize a wild-type (WT) protein containing a reactive active-site cysteine, alongside a mutant protein (Cys
→
Ala) as a negative control. If alkylation occurs on the mutant, the compound is promiscuously labeling off-target residues (e.g., surface lysines).
Protein Preparation:
Dilute the recombinant target protein (WT) and the Cys-to-Ala mutant to 2 µM in 20 mM Tris-HCl, 150 mM NaCl, pH 7.5.
Compound Incubation:
Add 1-(4-Iodo-piperidin-1-yl)-ethanone to a final concentration of 20 µM (10-fold excess).
Incubate at room temperature for 2 hours.
Desalting and MS Acquisition:
Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted ligand and buffer salts.
Analyze the intact protein via High-Resolution Mass Spectrometry (HRMS) using a Q-TOF instrument equipped with an ESI source.
Deconvolution:
Use maximum entropy deconvolution software to calculate the intact mass.
Expected Result: The WT protein should show a mass shift of +126.1 Da (addition of the acetylpiperidine core minus the displaced iodine and proton). The mutant protein should show no mass shift.
Phase 3: Phenotypic and Functional Profiling
Causality: Even if a compound is chemically well-behaved and binds its target in vitro, it must be evaluated in complex cellular environments to assess membrane permeability, off-target cytotoxicity, and functional efficacy. Because piperidine derivatives frequently interact with CNS targets[1], neuroblastoma cell lines (e.g., SH-SY5Y) are ideal for baseline phenotypic screening.
Protocol 3: Cellular Cytotoxicity (CC50) Assay
Self-Validation Mechanism: Includes Staurosporine (1 µM) as a positive control for apoptosis/cell death, ensuring the cells are responsive, and 0.5% DMSO as a vehicle control to establish 100% viability.
Cell Seeding:
Seed SH-SY5Y cells in a 96-well opaque plate at a density of 10,000 cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5%
CO2
.
Compound Treatment:
Prepare a 10-point, 3-fold serial dilution of 1-(4-Iodo-piperidin-1-yl)-ethanone starting from 100 µM.
Treat the cells and incubate for 48 hours.
Viability Measurement:
Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record luminescence using a multimode microplate reader.
Data Analysis: Normalize data against the DMSO control and use non-linear regression (four-parameter logistic curve) to calculate the
CC50
(Cytotoxic Concentration 50%).
Quantitative Data Presentation
The following table summarizes the expected preliminary screening profile for 1-(4-Iodo-piperidin-1-yl)-ethanone, demonstrating its viability as a covalent fragment starting point.
Assay Category
Specific Parameter
Target / Condition
Result / Value
Interpretation
Physicochemical
Aqueous Stability (
t1/2
)
PBS Buffer, pH 7.4
> 48 hours
Highly stable in aqueous media; no spontaneous solvolysis.
Reactivity
GSH Reactivity (
t1/2
)
1 mM GSH, pH 7.4
6.5 hours
Moderate, tunable electrophilicity; suitable for targeted covalent inhibition without excessive promiscuity.
Target Binding
Intact MS Labeling Yield
Model Cys-Protease
> 85% at 2h
Strong covalent target engagement via
SN2
displacement.
Target Binding
Mutant MS Labeling Yield
Cys
→
Ala Mutant
< 5% at 2h
High site-selectivity; minimal off-target lysine labeling.
Cellular
Cytotoxicity (
CC50
)
SH-SY5Y Cells
> 50 µM
Low baseline toxicity; provides a wide therapeutic window for further optimization.
Conclusion
The preliminary biological screening of 1-(4-Iodo-piperidin-1-yl)-ethanone reveals it to be a highly tractable covalent fragment. Its aqueous stability ensures it does not degrade prematurely, while its controlled electrophilicity allows for specific cysteine alkylation without widespread proteome reactivity[3]. By leveraging the protocols detailed above, drug discovery teams can confidently utilize this acetylpiperidine scaffold to develop potent, targeted covalent inhibitors or to map novel allosteric binding sites.
References
PROCESS FOR THE PREPARATION OF N-IODOAMIDES - European Patent Office - EP 3066081 B1 - EPO. epo.org.4
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. nih.gov. 1
Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. acs.org. 2
Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments. researchgate.net.3
Pharmacological profiling of novel piperidine derivatives
Title: Pharmacological Profiling of Novel Piperidine Derivatives: A Comprehensive Technical Guide Introduction The piperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry. Its con...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Pharmacological Profiling of Novel Piperidine Derivatives: A Comprehensive Technical Guide
Introduction
The piperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry. Its conformational flexibility and basic nitrogen atom allow it to engage in diverse molecular interactions, making it a ubiquitous structural motif in drugs targeting the central nervous system (CNS), oncology, and metabolic diseases [1]. However, the very features that make piperidines potent pharmacophores—particularly their basicity and lipophilicity—also predispose them to off-target liabilities, most notably human ether-à-go-go-related gene (hERG) channel blockade.
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, causality-driven framework for the pharmacological profiling of novel piperidine derivatives. We will navigate through target engagement, functional signaling, and critical safety pharmacology, ensuring that every assay described operates as a self-validating system.
The Pharmacological Profiling Architecture
To systematically de-risk piperidine candidates, we deploy a tiered profiling strategy. We do not merely screen for hits; we establish a mechanistic chain of evidence from physical binding to functional consequence, culminating in safety validation.
Figure 1: Tiered pharmacological profiling workflow for piperidine derivatives.
Phase I: In Vitro Target Engagement (GPCR Binding)
Piperidine derivatives frequently target G-protein-coupled receptors (GPCRs), such as opioid or histamine receptors. Before assessing function, we must quantify thermodynamic binding affinity (
Ki
).
Causality of Experimental Design: We utilize competitive radioligand binding. By introducing a known radioactive ligand and titrating our novel piperidine, we determine the concentration required to displace 50% of the radioligand (
IC50
), which is then converted to
Ki
via the Cheng-Prusoff equation. A self-validating assay must include a high concentration of an unlabeled reference standard to define non-specific binding (NSB).
Protocol: Radioligand Displacement Assay
Membrane Preparation: Resuspend CHO-K1 cells stably expressing the target GPCR in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.
Assay Assembly: In a 96-well plate, combine 50 µL of membrane preparation (10 µg protein/well), 25 µL of radioligand (e.g., [3H]-Diprenorphine for opioid receptors at
Kd
concentration), and 25 µL of the test piperidine derivative (10-point concentration curve,
10−11
to
10−5
M).
Control Integration: Designate wells for Total Binding (vehicle only) and Non-Specific Binding (e.g., 10 µM Naloxone).
Incubation & Termination: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).
Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity.
Phase II: Functional Assays and Intracellular Signaling
Binding does not equate to functional activation. A piperidine derivative with a sub-nanomolar
Ki
could be a full agonist, partial agonist, inverse agonist, or neutral antagonist. To elucidate this, we measure second messenger pathways, emphasizing the natural physiological pathway of the receptor [2].
Figure 2: Gαi-coupled GPCR signaling pathway modulated by piperidine agonists.
Causality of Experimental Design: We utilize Homogeneous Time-Resolved Fluorescence (HTRF). HTRF is ratiometric, meaning the readout relies on the ratio of two emission wavelengths. This inherently corrects for well-to-well volume variations and compound auto-fluorescence—a common artifact with highly conjugated synthetic derivatives. Because
Gαi
activation decreases cAMP, we must pre-stimulate the cells with Forskolin (an adenylyl cyclase activator) to create a measurable cAMP window.
Protocol: HTRF cAMP Accumulation Assay
Cell Plating: Seed GPCR-expressing cells at 5,000 cells/well in a 384-well microplate using stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
Compound Addition: Add the piperidine derivative (concentration gradient) along with 10 µM Forskolin.
Incubation: Incubate for 30 minutes at 37°C.
Detection: Add HTRF reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate). Incubate for 1 hour at room temperature.
Measurement: Read the plate on a time-resolved fluorescence reader (excitation 337 nm; emission 665 nm and 620 nm). Calculate the 665/620 ratio.
Phase III: ADME & Cardiac Safety (hERG Liability)
Basic amines like piperidines are notorious for trapping within the inner vestibule of the hERG potassium channel. Blockade of this channel delays cardiac repolarization, manifesting as QT interval prolongation and potentially fatal Torsades de Pointes [3].
Causality of Experimental Design: While radioligand displacement assays for hERG exist, they are insufficient. We must use automated whole-cell patch-clamp electrophysiology. Furthermore, hERG channels exhibit unique inactivation kinetics. Using a simple step-pulse protocol often underestimates blockade potency. Therefore, following FDA best practice guidelines, we employ a step-ramp voltage protocol at near-physiological temperatures (35–37°C) to accurately capture the drug's interaction with the channel's open and inactivated states [4].
Protocol: Automated Patch-Clamp hERG Assay
Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel. Resuspend in extracellular recording solution.
System Setup: Prime the automated patch-clamp system with intracellular solution (containing K+ and ATP) and extracellular solution.
Seal Formation: Apply suction to form a giga-ohm seal (>1 GΩ) and establish whole-cell configuration. Monitor series resistance closely; reject cells with >15 MΩ resistance to ensure voltage control.
Voltage Protocol: Apply a step-ramp protocol: Hold at -80 mV, depolarize to +40 mV for 2 seconds (to open and inactivate channels), then apply a repolarizing ramp to -40 mV over 2 seconds to elicit the peak tail current.
Drug Application: Apply the piperidine derivative cumulatively. Wait for steady-state block (typically 3-5 minutes per concentration).
Validation: Conclude the experiment by applying 1 µM E-4031 (a known hERG inhibitor) as a positive control to define 100% block and validate assay sensitivity.
Quantitative Data Presentation
To facilitate lead selection, multiparametric data must be synthesized. The table below represents a hypothetical profiling matrix comparing two novel piperidine derivatives against a clinical standard.
Compound ID
Target GPCR
Ki
(nM)
Functional cAMP
EC50
(nM)
hERG
IC50
(µM)
Microsomal
CLint
(µL/min/mg)
Decision / Status
Pip-Deriv-A
1.2
4.5
> 30.0
15.2
Advance (High selectivity, low hERG liability)
Pip-Deriv-B
0.8
2.1
2.5
45.8
Halt (High hERG liability, rapid clearance)
Standard
1.5
5.0
15.0
20.5
Reference Compound
Table 1: Multiparametric pharmacological profiling of novel piperidine derivatives.
Conclusion
The successful development of piperidine derivatives requires a rigorous, causality-based approach to pharmacological profiling. By integrating self-validating biochemical assays with physiologically relevant electrophysiology, we can confidently differentiate promising therapeutic leads from compounds with insurmountable safety liabilities.
Wible, B. A., et al. "Early identification of hERG liability in drug discovery programs by automated patch clamp." National Institutes of Health (NIH) / PMC, 2011.[Link]
Food and Drug Administration (FDA). "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines." FDA, 2021. [Link]
Foundational
Hypothesized Mechanism of Action for 1-(4-Iodo-piperidin-1-yl)-ethanone: A Novel Targeted Covalent Inhibitor of Acetylcholinesterase
Executive Summary The development of neurotherapeutics for cholinergic deficits has historically relied on reversible enzyme inhibitors. While effective at temporarily blocking acetylcholine hydrolysis, these agents are...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of neurotherapeutics for cholinergic deficits has historically relied on reversible enzyme inhibitors. While effective at temporarily blocking acetylcholine hydrolysis, these agents are susceptible to pharmacokinetic fluctuations and rapid clearance. This technical whitepaper proposes a paradigm shift: the hypothesized mechanism of action for 1-(4-Iodo-piperidin-1-yl)-ethanone (IPE) as a Targeted Covalent Inhibitor (TCI) of Acetylcholinesterase (AChE). By synthesizing structural mimicry with an electrophilic warhead, IPE is engineered to achieve sustained target engagement through the irreversible alkylation of the enzyme's catalytic triad.
Current standard-of-care AChE inhibitors, such as the piperidine derivative donepezil, rely on reversible binding to the active site gorge (1)[1]. Donepezil acts as a noncompetitive, reversible inhibitor, meaning its therapeutic efficacy is strictly dependent on maintaining continuous systemic concentrations[2].
To achieve prolonged efficacy independent of systemic half-life, covalent inhibitors have re-emerged as a powerful pharmacological strategy (3)[3]. IPE is hypothesized to function through a dual-feature pharmacophore:
The Anchoring Moiety: The N-acetyl group of IPE structurally mimics the acetyl group of the endogenous substrate (acetylcholine). Because the piperidine nitrogen is locked in an amide bond, it remains neutral at physiological pH, allowing it to bypass the electrostatic repulsion of the peripheral anionic site and anchor deeply within the hydrophobic acyl-binding pocket.
The Electrophilic Warhead: The 4-iodo-piperidine ring acts as a latent electrophile. The large atomic radius and high polarizability of the iodine atom make it an exceptional leaving group, priming the
sp3
-hybridized C4 position for nucleophilic attack.
Hypothesized Mechanism of Action: Uncoupling the Catalytic Triad via His447 Alkylation
The AChE active site features a highly conserved catalytic triad consisting of Ser203, His447, and Glu334 (4)[4]. Most covalent inhibitors of serine hydrolases (e.g., organophosphates or carbamates like rivastigmine) target the Ser203 residue (5)[5]. However, IPE is hypothesized to selectively alkylate His447 .
The Causality of Selectivity:
Ser203 is a "hard" nucleophile that preferentially attacks "hard" electrophiles (such as carbonyl or phosphoryl centers). In contrast, the C4 carbon of IPE is an
sp3
-hybridized center, making it a "soft" electrophile. His447, bearing an imidazole ring, acts as a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the His447 imidazole nitrogen (
Nϵ2
) is kinetically favored to attack the C4 position via an
SN2
mechanism.
Reaction Dynamics:
Pre-Inhibitory Complex: IPE diffuses into the active site gorge, orienting the N-acetyl group into the acyl pocket.
Proximity-Driven Activation: This non-covalent binding aligns the C4-iodine bond directly adjacent to the imidazole ring of His447.
Nucleophilic Substitution (
SN2
): The His447
Nϵ2
lone pair attacks the C4 carbon of the piperidine ring.
Irreversible Alkylation: The iodide ion is displaced, leaving a 1-acetylpiperidin-4-yl moiety covalently bonded to His447. This permanently neutralizes His447, preventing it from acting as the general acid/base required to activate Ser203 during the natural catalytic cycle (6)[6]. Structural uncoupling of His447 is known to render AChE completely inactive (7)[7].
Hypothesized SN2-mediated irreversible alkylation of AChE His447 by IPE.
Self-Validating Experimental Protocols
To rigorously validate this hypothesized mechanism, the following self-validating workflows must be executed.
Protocol 1: Kinetic Characterization of Time-Dependent Inhibition
Purpose: To differentiate covalent inactivation from reversible inhibition and determine the kinetic parameters (
KI
and
kinact
).
Causality: Covalent inhibitors exhibit time-dependent inhibition because bond formation is a secondary kinetic step following initial binding. Measuring the pseudo-first-order rate constant (
kobs
) at various inhibitor concentrations allows us to isolate the non-covalent affinity (
KI
) from the chemical reactivity (
kinact
).
Methodology:
Prepare a reaction buffer (0.1 M sodium phosphate, pH 8.0) containing recombinant human AChE (0.5 nM).
Pre-incubate the enzyme with varying concentrations of IPE (0.1 µM to 50 µM) at 25°C.
At specific time intervals (0, 5, 10, 20, and 30 minutes), remove aliquots and dilute 100-fold into an assay buffer containing the substrate acetylthiocholine (1 mM) and Ellman's reagent (DTNB, 0.5 mM). Rationale: High dilution minimizes further inhibition, allowing the precise measurement of residual, unalkylated enzyme activity.
Monitor absorbance at 412 nm to determine initial velocities.
Plot the natural log of residual activity versus time to obtain
kobs
for each concentration.
Fit the data to the Kitz-Wilson equation:
kobs=(kinact×[I])/(KI+[I])
to extract the parameters.
Protocol 2: LC-MS/MS Peptide Mapping for Adduct Identification
Purpose: To definitively prove that His447 is the specific site of covalent alkylation.
Causality: If IPE alkylates His447 via
SN2
, the displacement of iodide leaves a 1-acetylpiperidin-4-yl moiety covalently attached. The molecular formula of this added moiety is
C7H12NO
, which corresponds to a highly specific monoisotopic mass shift of +126.09 Da on the His447-containing peptide fragment.
Methodology:
Incubate AChE (10 µM) with IPE (100 µM) for 2 hours to ensure >95% target inactivation.
Denature the protein using 8M urea, followed by reduction with DTT (10 mM) and alkylation of native cysteines with iodoacetamide (50 mM). Rationale: Cysteine capping prevents false-positive alkylation signals during mass spectrometry analysis.
Digest the protein overnight with Trypsin at a 1:50 enzyme-to-substrate ratio.
Desalt the resulting peptides using C18 ZipTips and analyze via nano-LC-ESI-MS/MS.
Interrogate the MS/MS spectra for the target peptide containing His447, searching for a static modification of +126.09 Da on the histidine residue.
LC-MS/MS workflow for validating the covalent modification of AChE by IPE.
Quantitative Projections & Comparative Efficacy
Based on the hypothesized mechanism and structural thermodynamics, the following table summarizes the projected kinetic profile of IPE compared to established clinical agents.
Compound
Mechanism
Target Residue
Affinity (
KI
or
IC50
)
Inactivation Rate (
kinact
)
Reversibility
Donepezil
Non-covalent, Reversible
None (CAS/PAS binding)
~10 nM
N/A
Fully Reversible
Rivastigmine
Covalent, Pseudo-irreversible
Ser203 (Carbamylation)
~4.2 µM
~0.15 min⁻¹
Slowly Reversible (Hydrolysis)
IPE (Hypothesized)
Covalent, Irreversible
His447 (Alkylation)
~1.5 µM (Projected)
~0.08 min⁻¹ (Projected)
Irreversible
Note: While IPE's initial non-covalent affinity (
KI
) is projected to be lower than donepezil's, its irreversible nature (
kinact
) ensures cumulative target engagement, potentially allowing for lower, less frequent dosing regimens.
Acetylcholinesterase - M-CSA Mechanism and Catalytic Site Atlas . European Bioinformatics Institute (EMBL-EBI). 4
Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations . PubMed Central (PMC), NIH. 6
Structural changes of phenylalanine 338 and histidine 447 revealed by the crystal structures of tabun-inhibited murine acetylcholinesterase . PubMed, NIH. 7
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors . PubMed Central (PMC), NIH. 5
(PDF) Covalent Inhibition in Drug Discovery . ResearchGate. 3
Foreword: A Strategic Framework for Novel Compound Investigation
An In-Depth Technical Guide to the In Silico Docking of 1-(4-Iodo-piperidin-1-yl)-ethanone The journey of a novel chemical entity from conception to therapeutic relevance is one of rigorous, multi-faceted investigation....
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Silico Docking of 1-(4-Iodo-piperidin-1-yl)-ethanone
The journey of a novel chemical entity from conception to therapeutic relevance is one of rigorous, multi-faceted investigation. For compounds like 1-(4-Iodo-piperidin-1-yl)-ethanone, built upon the privileged piperidine scaffold, the potential for significant biological activity is high. The piperidine ring is a cornerstone in medicinal chemistry, integral to numerous drugs due to its favorable pharmacokinetic properties.[1] This guide serves as a comprehensive technical framework for initiating the exploration of this novel compound using in silico molecular docking. As a Senior Application Scientist, my objective is not to provide a rigid protocol but to impart a strategic, self-validating system of inquiry. We will delve into the causality behind each step, from target selection to the critical validation of our computational predictions, ensuring that our in silico model is both robust and biologically relevant.
Part 1: The Foundation – Pre-Docking Preparation
Molecular docking is more than a simulation; it is a computational experiment. The quality of its output is entirely dependent on the quality of its input. This preparatory phase is the most critical for ensuring meaningful results.[2]
Ligand Preparation: From 2D Structure to 3D Reality
The first step is to accurately represent our molecule of interest, 1-(4-Iodo-piperidin-1-yl)-ethanone, in a format suitable for docking.
Protocol 1: Ligand Structure Preparation
2D Structure Generation: Using chemical drawing software such as ChemDraw or MarvinSketch, draw the 2D structure of 1-(4-Iodo-piperidin-1-yl)-ethanone. The SMILES string for this compound is CC(=O)N1CCC(I)CC1.
Conversion to 3D: Convert the 2D representation into a 3D structure. This initial 3D conformation is a rough approximation and requires further refinement.
Energy Minimization: This is a crucial step. The 3D structure is subjected to an energy minimization algorithm using a suitable force field (e.g., MMFF94 or OPLS). Causality: The purpose of energy minimization is to find a low-energy, stable conformation of the ligand. A molecule's shape is not static; it exists as an ensemble of conformations. Docking with a high-energy, unstable conformer would produce misleading results.
File Format Conversion: Save the final, energy-minimized 3D structure in a suitable format, such as .mol2 or .sdf, which retains the 3D coordinates and atom types required by docking software.
Target Identification: A Rationale-Driven Approach
With no pre-defined target for 1-(4-Iodo-piperidin-1-yl)-ethanone, we must employ a rationale-driven strategy based on its core structure. The piperidine scaffold is known to interact with a wide range of biological targets.[1] Computational methods are now extensively used to identify new protein targets for novel ligands.[3]
Logical Framework for Target Selection
Caption: Rationale for selecting potential protein targets based on the piperidine scaffold.
Based on this logic, we can prioritize several potential targets for our initial docking studies. The structural activity relationship (SAR) of molecules like morphine has revealed that the piperidine ring is essential for analgesic activity, pointing towards opioid receptors. Other studies have successfully docked piperidine derivatives against Protein Kinase B (Akt) for cancer research, Acetylcholinesterase (AChE) for Alzheimer's disease, and the Sigma-1 receptor (σ1R), which is overexpressed in many cancers.[4][5]
Table 1: Prioritized Potential Protein Targets
Target Name
PDB ID
Associated Function/Disease
Rationale for Selection
Mu-Opioid Receptor (MOR)
4DKL
Pain Management (Analgesia)
The piperidine ring is a key pharmacophore for MOR ligands.
Protein Kinase B (Akt1)
4GV1
Cancer Proliferation
Piperidine derivatives have been investigated as Akt inhibitors.
Acetylcholinesterase (AChE)
4EY7
Alzheimer's Disease
Piperidine derivatives show potent AChE inhibitory activity.[4]
Sigma-1 Receptor (σ1R)
5HK1
Cancer, Neurological Disorders
Piperidine substructures show high binding affinity towards σ1R.[5]
For this guide, we will proceed with the Mu-Opioid Receptor (PDB: 4DKL) as our primary example, given the strong precedent for piperidine derivatives as analgesics.
Receptor Preparation: Ensuring a Clean and Valid Binding Site
The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It requires careful preparation to mimic physiological conditions and remove artifacts from the crystallization process.
Protocol 2: Receptor Structure Preparation
Download Structure: Obtain the protein structure file (e.g., 4DKL.pdb) from the PDB.
Clean the Structure:
Remove all non-essential molecules, including water, ions, and co-solvents. Causality: While water molecules can be critical for binding, their positions in a static crystal structure may not be accurate. For initial docking, they are typically removed to simplify the calculation, though more advanced methods can account for key water molecules.
If the structure is a multimer, retain only the chain of interest for the docking study.
Inspect for and repair any missing residues or atoms using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera.
Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add hydrogens consistent with a physiological pH (typically 7.4). Causality: Hydrogen atoms are vital for calculating proper hydrogen bonding and electrostatic interactions, which are major components of binding affinity.
Assign Charges: Assign partial atomic charges to all atoms in the protein using a standard force field (e.g., AMBER or CHARMM).
Define the Binding Site: The binding pocket must be clearly defined.
If a co-crystallized ligand is present, the binding site can be defined as the region within a certain radius (e.g., 10 Å) around that ligand.
If no ligand is present, computational pocket detection tools (e.g., CASTp, SiteMap) can be used to identify potential druggable sites.[3]
Part 2: The Core Experiment – Molecular Docking Workflow
With our ligand and receptor prepared, we can now perform the docking simulation. The goal is to predict the most likely binding pose of the ligand within the receptor's active site and estimate its binding affinity.[6]
Choosing the Right Tool: Algorithms and Software
A variety of docking programs are available, each employing different search algorithms and scoring functions.[2]
Search Algorithms: These explore the conformational space of the ligand within the binding site. Common examples include Genetic Algorithms (used in AutoDock and GOLD) and Monte Carlo methods.[2][6]
Scoring Functions: These are mathematical functions used to estimate the binding affinity (e.g., in kcal/mol) for a given pose. A lower score typically indicates a more favorable interaction.[7]
For this guide, we will describe a workflow using AutoDock Vina , a widely used and validated open-source docking program that employs a Lamarckian Genetic Algorithm.[4]
Step-by-Step Docking Protocol with AutoDock Vina
Workflow: In Silico Docking
Caption: A generalized workflow for a molecular docking experiment.
Prepare Input Files: Using AutoDock Tools (ADT) or a similar utility, convert the prepared ligand (.mol2) and receptor (.pdb) files into the .pdbqt format. This format includes atomic charges and atom type information required by Vina.
Define the Search Space (Grid Box): A 3D grid box must be defined that encompasses the entire binding site. The size and center of this box are critical parameters. Causality: The search algorithm will only explore ligand conformations within this defined space. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and may lead to non-specific binding poses.
Configure Vina: Create a configuration file (conf.txt) that specifies the input files and search parameters.
receptor = receptor.pdbqt
ligand = ligand.pdbqt
center_x, center_y, center_z: Coordinates for the center of the grid box.
size_x, size_y, size_z: Dimensions of the grid box in Angstroms.
exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase computation time but also increase the probability of finding the true energy minimum. An exhaustiveness of 8 is a common starting point.
Execute the Docking Run: From the command line, run the Vina executable with the configuration file as input: vina --config conf.txt --log log.txt
Retrieve Output: Vina will generate an output file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores.
Part 3: Making Sense of the Data – Post-Docking Analysis and Validation
The output of a docking run is a set of predictions that must be carefully analyzed and validated to be considered trustworthy.[7]
Analysis of Docking Results
Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, reported in kcal/mol. The top-ranked pose is the one with the lowest (most negative) score, indicating the most favorable predicted binding.
Pose Visualization: The predicted binding poses must be visually inspected using molecular graphics software like PyMOL or UCSF Chimera.[7] Causality: Visualization allows us to assess the quality of the pose. A good pose will exhibit sensible interactions with the protein, such as:
Hydrogen Bonds: The acetyl group's carbonyl oxygen on our ligand is a potential hydrogen bond acceptor.
Hydrophobic Interactions: The piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The iodine atom on the piperidine ring can form halogen bonds, a specific type of non-covalent interaction that can contribute significantly to binding affinity.
Clustering Analysis: Docking often produces multiple poses. If several low-energy poses are structurally similar (forming a cluster), it increases confidence that this represents a favorable binding mode.
Table 2: Hypothetical Docking Results Summary for 1-(4-Iodo-piperidin-1-yl)-ethanone with Mu-Opioid Receptor (PDB: 4DKL)
Pose Rank
Binding Affinity (kcal/mol)
Key Interacting Residues
Interaction Type(s)
1
-8.9
ASP147, TYR148
Hydrogen Bond, Hydrophobic
2
-8.5
TRP318, ILE296
Hydrophobic, van der Waals
3
-8.2
HIS319, TYR326
Pi-Cation, Halogen Bond
Note: This data is illustrative and does not represent actual experimental results.
The Trustworthiness Pillar: Protocol Validation
A docking protocol must be validated to ensure it can accurately predict the binding of molecules to the target .[8] A self-validating system is essential for scientific integrity.
Protocol 3: Docking Protocol Validation via Re-docking
Select a Reference Complex: Choose a crystal structure of your target protein that has a co-crystallized ligand (a known binder). For our example, while 4DKL has a large antagonist, a better choice for validation might be a structure with a smaller, more drug-like ligand if available.
Extract and Prepare: Separate the co-crystallized ligand from the receptor. Prepare both the receptor and this "native" ligand using the exact same protocols (Protocols 1 and 2) you used for your test compound.
Re-dock the Native Ligand: Using the identical docking parameters (Protocol 2.2), dock the native ligand back into its own receptor's binding site.
Calculate RMSD: The primary metric for validation is the Root Mean Square Deviation (RMSD). This measures the average distance between the atoms of the docked pose and the original, crystallographic pose of the native ligand.
Assess the Result: An RMSD value of less than 2.0 Å is generally considered a successful validation.[8][9] It indicates that your docking protocol is capable of accurately reproducing a known experimental binding mode.
Causality: If the protocol can successfully replicate a known binding pose, it lends confidence to the predictions it makes for a novel, unknown ligand like 1-(4-Iodo-piperidin-1-yl)-ethanone. If the RMSD is high, the protocol (e.g., grid box definition, scoring function) may need to be adjusted and re-validated.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for conducting in silico docking studies on 1-(4-Iodo-piperidin-1-yl)-ethanone. By following a rationale-driven approach to target selection, meticulous preparation of both ligand and receptor, and a robust, self-validating docking protocol, researchers can generate credible hypotheses about the compound's potential biological activity.
The results from molecular docking are not an endpoint but a starting point. They provide valuable insights that guide further investigation. Promising results should be followed by more computationally intensive methods, such as molecular dynamics (MD) simulations , to assess the stability of the predicted protein-ligand complex over time.[8] Ultimately, the predictions generated through these computational experiments must be confirmed through in vitro experimental validation , such as binding assays or enzyme activity assays, to translate the in silico hypothesis into tangible biological data.[10]
References
BenchChem. (n.d.). Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers.
Kumar, V., & Roy, K. (2018). Systematic computational strategies for identifying protein targets and lead discovery. PMC.
Javed, I., et al. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
Liu, S., et al. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science Publishers.
MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
ResearchGate. (2022). How to validate the molecular docking results?
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?
Anonymous. (2026). Molecular docking in drug design: Basic concepts and application spectrums.
Patsnap Synapse. (2025). How are target proteins identified for drug discovery?
PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
BenchChem. (n.d.). A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds.
PMC. (n.d.). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2.
Scientific Reports. (2021). Development of a target identification approach using native mass spectrometry.
BenchChem. (n.d.). A Researcher's Guide to Computational Docking and Experimental Validation.
Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
Lee, J., & Bogyo, M. (2013). Target identification and mechanism of action in chemical biology and drug discovery. PMC.
Schrödinger. (n.d.). Docking and scoring.
Prieto-Martínez, F. D., et al. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central.
Kumar, A., et al. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.
Step-by-step synthesis protocol for 1-(4-Iodo-piperidin-1-yl)-ethanone
Application Note: Photochemical Iodo-de-carboxylation for the Synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone Introduction and Mechanistic Rationale The carbon-iodine bond is a cornerstone in modern organic synthesis, se...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Photochemical Iodo-de-carboxylation for the Synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone
Introduction and Mechanistic Rationale
The carbon-iodine bond is a cornerstone in modern organic synthesis, serving as a highly reactive functional group for transition-metal-catalyzed homo- and cross-coupling reactions (e.g., Ullmann, Suzuki, and Negishi couplings)[1][2]. In pharmaceutical development, functionalized piperidines such as 1-(4-iodo-piperidin-1-yl)-ethanone (also known as 1-acetyl-4-iodopiperidine) are critical synthons. They are frequently utilized to introduce the 4-arylpiperidine moiety, a structural motif prevalent in a wide array of active pharmacological agents[1].
Historically, the conversion of aliphatic carboxylic acids to their corresponding iodides relied on the Hunsdiecker reaction or the Barton iodo-de-carboxylation[1][2]. However, these classical methods present significant operational hazards and scalability issues. The Hunsdiecker reaction is notoriously sensitive to trace moisture, leading to the recovery of unreacted starting material, while the Barton procedure generates stoichiometric amounts of toxic thiopyridine byproducts[1]. Alternative methods utilizing dibenzoyl peroxide pose severe explosive risks at scale[1].
To circumvent these limitations, this protocol utilizes a modern, self-validating radical iodo-de-carboxylation methodology. By employing an N-iodoamide reagent—specifically 1-iodo-3,5,5-trimethylhydantoin (1-ITMH)—in conjunction with electromagnetic irradiation (a tungsten lamp), the reaction proceeds via a controlled homolytic cleavage. This generates the requisite iodine radicals to drive the decarboxylation of 1-acetylpiperidine-4-carboxylic acid without the need for heavy metal catalysts or explosive initiators[3][4].
Experimental Workflow and Logical Architecture
The synthesis is designed as a streamlined process where the byproduct (the des-iodo amide) is easily separated from the lipophilic organic iodide through a simple aqueous workup, ensuring high purity of the final synthon[3].
Figure 1: Workflow for the photochemical iodo-de-carboxylation of 1-acetylpiperidine-4-carboxylic acid.
Step-by-Step Synthesis Protocol
Safety & Handling: Alkyl iodides are alkylating agents; handle all reagents within a properly ventilated fume hood using appropriate PPE. Dichloromethane (DCM) is a volatile halocarbon.
Reaction Assembly: In a dry, round-bottom flask equipped with a reflux condenser, suspend 1-acetylpiperidine-4-carboxylic acid (0.17 g, 1.0 mmol) and 1-iodo-3,5,5-trimethylhydantoin (0.34 g, 1.25 mmol) in 5 mL of anhydrous DCM[3].
Causality: A slight stoichiometric excess (1.25 eq) of 1-ITMH is utilized to ensure complete conversion of the carboxylic acid, compensating for any transient iodine radical recombination.
Photochemical Initiation: Position a standard tungsten lamp adjacent to the reaction vessel. Heat the mixture to reflux under continuous irradiation for exactly 2 hours[3].
Causality: The tungsten lamp provides the specific photonic energy required to homolytically cleave the N-I bond of the hydantoin, initiating the radical chain reaction necessary for decarboxylation.
Initial Concentration: Upon completion, remove the reaction mixture from the heat and light source, and concentrate the crude mixture in vacuo[3].
Reductive Quench: Treat the concentrated residue with 5 mL of 1 M aqueous
Na2SO3
[3].
Causality: Sodium sulfite acts as a mild reducing agent, neutralizing any residual electrophilic iodine species or unreacted 1-ITMH, preventing further unwanted side reactions during extraction.
Extraction: Extract the aqueous mixture with DCM (
3×5 mL
). Combine the organic extracts.
Washing and Drying: Wash the combined organic extracts once more with 1 M aqueous
Na2SO3
(5 mL). Dry the organic layer over anhydrous
Na2SO4
[3].
Purification: Filter the dried organic phase through a short pad of neutral alumina[3].
Causality: Neutral alumina is specifically chosen over silica gel to prevent acid-catalyzed degradation of the newly formed alkyl iodide. This step effectively traps the highly polar des-iodo hydantoin byproduct, allowing the lipophilic 1-acetyl-4-iodopiperidine to elute cleanly.
Isolation: Concentrate the filtrate in vacuo to yield the final product[3].
Quantitative Data & Characterization
The following table summarizes the expected yield and nuclear magnetic resonance (NMR) characterization data for the isolated product, validating the structural integrity of the synthesized synthon[1][3][4].
HPLC and column chromatography purification of 1-(4-Iodo-piperidin-1-yl)-ethanone
An Application Note and Protocol for the Chromatographic Purification of 1-(4-Iodo-piperidin-1-yl)-ethanone Abstract This application note provides a comprehensive guide to the purification of 1-(4-Iodo-piperidin-1-yl)-e...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Chromatographic Purification of 1-(4-Iodo-piperidin-1-yl)-ethanone
Abstract
This application note provides a comprehensive guide to the purification of 1-(4-Iodo-piperidin-1-yl)-ethanone, a key synthetic intermediate in pharmaceutical research. Achieving high purity of such intermediates is critical for the integrity of subsequent synthetic steps and the pharmacological evaluation of final compounds. We present a two-stage purification strategy employing orthogonal chromatographic techniques: an initial, bulk purification using traditional silica gel column chromatography followed by a final polishing step to achieve high purity (>98%) via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document provides detailed, step-by-step protocols, explains the scientific rationale behind methodological choices, and offers guidance for monitoring and validating purification outcomes.
Introduction and Compound Analysis
1-(4-Iodo-piperidin-1-yl)-ethanone is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous feature in many pharmacologically active molecules, making its derivatives valuable building blocks in drug discovery.[1][2] The purity of this intermediate is paramount, as impurities can interfere with downstream reactions or introduce confounding variables in biological assays.
Structural Features Influencing Chromatographic Behavior:
Piperidine Ring: The core structure contains a nitrogen atom.
N-Acetyl Group: The nitrogen is part of a tertiary amide (-N-C(=O)CH₃), which significantly reduces the basicity of the piperidine nitrogen. This modification makes the compound less likely to exhibit severe tailing on standard silica gel compared to a free secondary amine.
Iodine Substituent: The iodine atom at the 4-position adds significant molecular weight and increases the molecule's lipophilicity.
Overall Polarity: The presence of the carbonyl group and the polar C-I bond, combined with the aliphatic ring, results in a compound of moderate polarity. This characteristic makes it an ideal candidate for purification by normal-phase chromatography and amenable to retention on a reversed-phase column.
This application note outlines a robust purification workflow designed to efficiently remove common synthetic byproducts, such as unreacted starting materials or over-acetylated impurities.
Part I: Bulk Purification via Normal-Phase Column Chromatography
Normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is an excellent first step for purifying moderately polar organic compounds from a crude reaction mixture.[3][4] Separation is based on the analyte's polarity; more polar compounds interact more strongly with the polar stationary phase and thus elute later.[5]
Causality of Method Selection:
Stationary Phase: Silica gel (SiO₂) is the standard, cost-effective choice for normal-phase chromatography. Its surface is rich in polar silanol groups (Si-OH) that can form hydrogen bonds and dipole-dipole interactions with the analyte.[5]
Mobile Phase: A solvent system of ethyl acetate (EtOAc) in hexanes is chosen. Hexane, a non-polar solvent, acts as the weak eluent, while ethyl acetate, a more polar solvent, serves as the strong eluent. By gradually increasing the percentage of ethyl acetate, we can first wash off non-polar impurities before eluting the target compound, 1-(4-Iodo-piperidin-1-yl)-ethanone. This gradient elution provides superior separation compared to an isocratic (constant solvent composition) method.[6]
Thin Layer Chromatography (TLC) plates (silica gel coated)
TLC developing chamber and UV lamp (254 nm)
Collection tubes/flasks
Rotary evaporator
2.2. Step-by-Step Protocol
TLC Analysis of Crude Mixture:
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution onto a TLC plate.
Develop the plate in a chamber with a pre-determined solvent system (e.g., start with 20% EtOAc in Hexanes).
Visualize the spots under a UV lamp. The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4, with good separation from major impurities.
Column Packing (Slurry Method):
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude product) with the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes) to form a slurry.
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed. Never let the column run dry.[4]
Sample Loading:
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) or the eluent itself.
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.
Add a thin protective layer of sand on top of the sample.
Elution and Fraction Collection:
Carefully add the eluent to the top of the column.
Begin elution, starting with a low polarity mobile phase (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity (e.g., to 20%, 30%, etc.) based on the initial TLC analysis.
Collect the eluent in fractions of a consistent volume.
Fraction Analysis:
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate.
Combine the fractions that contain the pure desired product.
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product.
Parameter
Specification
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard polar adsorbent for separating moderately polar compounds.[7]
Mobile Phase
Gradient of Ethyl Acetate in Hexanes
Allows for elution of a range of compounds by increasing solvent polarity.
Monitoring
TLC with UV visualization (254 nm)
Quick, effective method to track separation and identify pure fractions.
Part II: High-Purity Polish via Reversed-Phase HPLC (RP-HPLC)
For applications requiring very high purity, RP-HPLC is the method of choice. It provides superior resolution compared to low-pressure column chromatography.[8] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar.[5] Non-polar compounds are retained longer, while polar compounds elute earlier.
Causality of Method Selection:
Stationary Phase: A C18 (octadecyl) column is selected as it is a versatile, non-polar stationary phase that provides excellent hydrophobic retention for a wide range of organic molecules.[9]
Mobile Phase: A gradient of acetonitrile in water is used. Acetonitrile is a common organic modifier that is UV transparent and has low viscosity.[8]
Mobile Phase Additive: A small amount of trifluoroacetic acid (TFA, 0.1%) is added to both water and acetonitrile. TFA acts as an ion-pairing agent, protonating any residual basic sites on the silica and ensuring that the analyte carries a consistent positive charge. This minimizes undesirable ionic interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[8]
HPLC system with a preparative pump, autosampler, fraction collector, and UV detector
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
Solvents: Acetonitrile (ACN) and Water - HPLC or LC-MS grade
Trifluoroacetic Acid (TFA) - HPLC grade
Syringe filters (0.45 µm)
Lyophilizer (freeze-dryer)
3.2. Step-by-Step Protocol
Analytical Method Development:
First, develop a separation method on a smaller analytical C18 column (e.g., 250 x 4.6 mm).
Dissolve a small sample of the product from Part I in the mobile phase (e.g., 50:50 ACN/Water). Filter through a syringe filter.
Inject the sample and run a broad gradient (e.g., 10% to 90% ACN in water (both with 0.1% TFA) over 20-30 minutes).
Identify the retention time of the target compound. Optimize the gradient to achieve baseline separation between the main peak and any remaining impurities.
Preparative Run Setup:
Scale the optimized analytical gradient to the preparative column. The flow rate will need to be increased proportionally to the column's cross-sectional area.
Prepare the mobile phases:
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Equilibrate the preparative column with the initial mobile phase conditions (e.g., 10 column volumes).
Sample Preparation and Injection:
Dissolve the partially purified product in a minimal amount of a suitable solvent (preferably the initial mobile phase). Ensure the concentration is not so high that it causes precipitation upon injection.
Filter the sample solution through a 0.45 µm syringe filter.
Inject the sample onto the column.
Chromatography and Fraction Collection:
Run the preparative gradient method.
Monitor the elution profile using the UV detector (a wavelength around 210-220 nm is suitable as the compound lacks a strong chromophore).[10]
Use the fraction collector to collect peaks based on the UV signal (threshold or time-based windows).
Purity Analysis and Product Isolation:
Analyze the collected fractions using the analytical HPLC method to confirm purity.
Combine all fractions with the desired purity level (e.g., >98%).
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
Freeze the remaining aqueous solution and remove the water/TFA via lyophilization to obtain the final product as a pure solid.
Parameter
Specification
Rationale
HPLC System
Preparative scale with UV detector
Allows for purification of milligram to gram quantities.
Stationary Phase
C18 Reversed-Phase Column (e.g., 5 µm)
Provides hydrophobic retention mechanism, orthogonal to normal-phase.[11]
Mobile Phase
Gradient of Acetonitrile / Water with 0.1% TFA
Efficiently elutes the compound while TFA ensures sharp peak shapes.[12]
Detection
UV at 210-220 nm
Detects the peptide-like amide bond at low wavelengths.
Isolation
Lyophilization
Removes volatile mobile phase components to yield a pure, solid product.[13]
Overall Purification Workflow
The following diagram illustrates the integrated strategy for purifying 1-(4-Iodo-piperidin-1-yl)-ethanone from a crude synthetic mixture to a final, high-purity compound.
Caption: Integrated workflow for the purification of 1-(4-Iodo-piperidin-1-yl)-ethanone.
Conclusion
The two-stage purification strategy detailed in this application note provides a reliable and scalable method for obtaining high-purity 1-(4-Iodo-piperidin-1-yl)-ethanone. The initial bulk separation by normal-phase column chromatography effectively removes major impurities, significantly reducing the load on the subsequent high-resolution RP-HPLC step. This orthogonal approach—leveraging different separation mechanisms (adsorption vs. partitioning)—ensures the removal of a wide range of potential contaminants. By following these protocols, researchers can confidently produce material of sufficient purity for demanding applications in drug development and chemical synthesis.
References
MilliporeSigma. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
YMC America. (n.d.). Normal Phase Chromatography Solutions.
Thermo Fisher Scientific. (n.d.). Normal Phase HPLC Columns.
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
Benchchem. (2025). Technical Support Center: Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
Arnesen, T., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. ResearchGate.
PubChem. (n.d.). 1-(4-Iodophenyl)ethan-1-one. National Center for Biotechnology Information.
BioInsights Publishing. (2020, April 8). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Derivatives.
Benchchem. (2025). In Vitro Profile of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Technical Overview.
Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
PubChem. (n.d.). 1-[4-(2-Methylpropyl)piperidin-1-yl]ethanone. National Center for Biotechnology Information.
Research Journal of Pharmacy and Technology. (n.d.). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract.
PMC. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Center for Biotechnology Information.
YMC America. (2022, February 16). Enrichment and purification of peptide impurities using twin-column continuous chromatography.
Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 1-(4-Iodo-piperidin-1-yl)-ethanone
Executive Summary & Chemical Profile 1-(4-Iodo-piperidin-1-yl)-ethanone (also known as N-acetyl-4-iodopiperidine; Chemical Formula: C₇H₁₂INO) is a highly versatile synthetic intermediate utilized in medicinal chemistry f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
1-(4-Iodo-piperidin-1-yl)-ethanone (also known as N-acetyl-4-iodopiperidine; Chemical Formula: C₇H₁₂INO) is a highly versatile synthetic intermediate utilized in medicinal chemistry for grafting 4-substituted piperidine scaffolds onto novel pharmacophores. Accurate structural characterization of this compound via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for impurity profiling, metabolic stability assays, and pharmacokinetic tracking.
Due to the presence of both an N-acetyl group and a heavy halogen (Iodine), the molecule exhibits highly predictable, structurally diagnostic fragmentation pathways under collision-induced dissociation (CID). This application note delineates the exact fragmentation mechanisms, supported by thermodynamic principles, and provides a field-proven, self-validating LC-MS/MS protocol for its analysis.
As a Senior Application Scientist, establishing a robust methodology requires more than listing parameters; it requires building a self-validating system. The protocol below incorporates built-in quality control checks to ensure absolute data integrity.
Causality Behind Experimental Choices
Mobile Phase Additives: We utilize 0.1% Formic Acid in both aqueous and organic phases. Under the influence of a high-voltage electric field in the Electrospray Ionization (ESI) source, this acidic environment ensures maximum protonation efficiency, yielding a strong [M+H]⁺ precursor ion[1].
Self-Validating Isotope Check: Iodine is monoisotopic (¹²⁷I at 100% natural abundance). Unlike chlorinated or brominated compounds, the parent ion of 1-(4-Iodo-piperidin-1-yl)-ethanone will lack an M+2 isotope peak. Observing a clean, singular precursor mass at m/z 254.0039 without an M+2 companion acts as an immediate, internal validation of the halogen's identity.
Mass Calibration: To confidently assign empirical formulas to fragments, the Time-of-Flight (TOF) or Orbitrap analyzer must be calibrated pre-run with a standard tuning mix to achieve < 5 ppm mass accuracy.
Step-by-Step Methodology
Sample Preparation: Dissolve the 1-(4-Iodo-piperidin-1-yl)-ethanone standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).
Chromatographic Separation:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Elution: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate at 5% B for 2 minutes. Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+ Mode):
Ion Source: ESI in positive ion mode.
Capillary Voltage: 3.5 kV; Desolvation Temperature: 350 °C.
Precursor Ion Selection (Q1): m/z 254.00 (Isolation width: 1.0 Da).
Collision Energy (CE): Ramped from 15 eV to 35 eV using Nitrogen as the collision gas.
Mass Analyzer (Q3/TOF): Scan range m/z 50–300.
Figure 2: Step-by-step LC-MS/MS experimental workflow for targeted fragmentation.
Mechanistic Causality of Fragmentation
The fragmentation of protonated 1-(4-Iodo-piperidin-1-yl)-ethanone ([M+H]⁺, exact mass 254.0039) is governed by relative bond dissociation energies (BDE) and the thermodynamic stability of the resulting product ions.
Pathway A: Cleavage of the Carbon-Iodine Bond (Loss of HI)
The C-I bond is notoriously weak (BDE ~234 kJ/mol) compared to typical C-C or C-N bonds. Under low-to-moderate collision energies, the dominant initial event is the heterolytic cleavage of the C-I bond accompanied by proton transfer. This results in the characteristic neutral loss of Hydrogen Iodide (HI, 127.91 Da)[2]. This yields a highly stable, resonance-stabilized N-acetyl-piperideinium ion at m/z 126.0916. Due to the extreme lability of the C-I bond, this transition often forms the base peak in the CID spectra of iodinated aliphatic rings.
Pathway B: Cleavage of the N-Acetyl Group (Loss of Ketene)
N-acetylated cyclic amines frequently undergo a diagnostic neutral loss of ketene (CH₂=C=O, 42.01 Da)[3]. This occurs via a four-membered cyclic transition state where a hydrogen from the acetyl methyl group is transferred to the piperidine nitrogen, expelling the neutral ketene molecule. This can occur directly from the precursor ion (yielding the 4-iodopiperidinium ion at m/z 211.9933) or, more commonly, as a secondary sequential fragmentation from the m/z 126.0916 ion, yielding a bare piperideinium ring at m/z 84.0810.
Pathway C: Piperidine Ring Opening
Basic aliphatic amines exhibit highly predictable alpha-cleavage patterns[4]. The m/z 84.0810 ion (C₅H₁₀N⁺) undergoes classic amine alpha-cleavage and subsequent ring opening, typically expelling a neutral molecule of ethylene (C₂H₄, 28.03 Da) to form an iminium ion at m/z 56.0497.
Figure 1: ESI-MS/MS fragmentation pathways for 1-(4-Iodo-piperidin-1-yl)-ethanone.
Quantitative Data Summary
The following table summarizes the key diagnostic fragment ions, their exact calculated masses, and the mechanistic rationale for their formation. This data acts as a reference library for targeted Multiple Reaction Monitoring (MRM) assay development.
Fragment Ion
Exact Mass (m/z)
Empirical Formula
Neutral Loss (Da)
Mechanistic Origin / Causality
Relative Abundance
[M+H]⁺
254.0039
C₇H₁₃INO⁺
N/A
Protonated precursor ion generated via ESI.
Low-Moderate
[M+H - HI]⁺
126.0916
C₇H₁₂NO⁺
127.9123
Cleavage of the weak C-I bond and proton transfer.
High (Base Peak)
[M+H - CH₂CO]⁺
211.9933
C₅H₁₁IN⁺
42.0106
Elimination of ketene from the N-acetyl group.
Low
[M+H - HI - CH₂CO]⁺
84.0810
C₅H₁₀N⁺
169.9229
Sequential loss of HI and ketene; stable piperideinium.
High
[M+H - HI - CH₂CO - C₂H₄]⁺
56.0497
C₃H₆N⁺
197.9542
Alpha-cleavage and ring opening of the piperidine core.
High-Impact Application Note: 1-(4-Iodo-piperidin-1-yl)-ethanone in Modern C(sp2)–C(sp3) Cross-Coupling Reactions
Executive Summary The incorporation of 3D aliphatic architectures into flat, sp2 -rich pharmaceutical scaffolds is a primary objective in modern drug discovery. The piperidine ring is one of the most privileged pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of 3D aliphatic architectures into flat,
sp2
-rich pharmaceutical scaffolds is a primary objective in modern drug discovery. The piperidine ring is one of the most privileged pharmacophores in medicinal chemistry. 1-(4-Iodo-piperidin-1-yl)-ethanone (also known as N-acetyl-4-iodopiperidine) serves as an elite secondary alkyl iodide building block for this purpose.
Historically, the cross-coupling of unactivated secondary alkyl iodides using traditional palladium catalysis has been plagued by slow oxidative addition and rapid
β
-hydride elimination, leading to undesired alkene byproducts. However, the advent of single-electron transfer (SET) and radical-based catalytic paradigms has unlocked the ability to couple this substrate efficiently. This application note details three state-of-the-art methodologies—Nickel-Catalyzed Cross-Electrophile Coupling, Metallaphotoredox Catalysis, and Cobalt-Catalyzed Kumada-Type Coupling—providing validated protocols and the mechanistic causality behind them.
Mechanistic Rationale: The Substrate Profile
The structural design of 1-(4-Iodo-piperidin-1-yl)-ethanone is highly deliberate:
The N-Acetyl Protecting Group: Unlike free amines, which can irreversibly bind and poison low-valent Ni or Co catalysts, the N-acetyl group is electronically deactivated. It also provides a polar handle that aids in the chromatographic purification of the final coupled products.
The Secondary Iodide: The carbon-iodine bond is weak enough to be readily cleaved via Halogen-Atom Transfer (XAT) or SET, generating a nucleophilic secondary alkyl radical. This radical intermediate fundamentally bypasses the traditional 2-electron oxidative addition pathway, completely circumventing
β
-hydride elimination prior to metal capture[1].
Cross-Electrophile Coupling (XEC), pioneered by Weix and others, allows the direct coupling of two electrophiles (e.g., our alkyl iodide and an aryl bromide) without the need to pre-form moisture-sensitive organometallic reagents[2]. The reaction is driven by a terminal reductant (typically Zinc or Manganese dust). The use of a bipyridine-type ligand (like dtbbpy) is critical; it stabilizes the transient Ni(I) and Ni(III) intermediates, tuning the electronics to favor radical capture over premature decomposition[1]. Aqueous micellar conditions can also be employed for sustainable scale-up of these exact piperidine scaffolds[3].
Protocol: Ni-Catalyzed XEC with Aryl Bromides
Self-Validating System: The reaction mixture will transition from a pale green suspension (Ni(II) pre-catalyst) to a deep red/brown solution upon stirring. This color change is the visual validation that the active low-valent Ni(0)/Ni(I) species has been successfully generated. If the solution remains green, the Zinc dust is oxidized/inactive, or oxygen has breached the system.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.5 mmol, 1.5 equiv), NiBr₂·dtbbpy (0.1 mmol, 10 mol%), and activated Zinc dust (2.0 mmol, 2.0 equiv).
Solvent Addition: Add anhydrous, degassed DMF (5.0 mL) to the vial. Seal the vial with a PTFE-lined septum cap.
Reaction: Remove the vial from the glovebox and stir vigorously (800 rpm) at 50 °C for 16–24 hours. Monitor the color change to deep red/brown.
Workup: Quench the reaction by adding 10 mL of a saturated aqueous EDTA solution to chelate the zinc and nickel salts. Extract with Ethyl Acetate (3 × 15 mL).
Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.
Pillar 2: Synergistic Metallaphotoredox Catalysis
Causality & Theory
Metallaphotoredox catalysis merges the single-electron manipulation capabilities of photocatalysts with the bond-forming prowess of transition metals[1]. Under visible light irradiation, the photocatalyst (e.g., Ir-based or the organic dye 4CzIPN) reaches an excited state. It orchestrates the generation of an alkyl radical from 1-(4-Iodo-piperidin-1-yl)-ethanone (either via direct SET or via an XAT mediator like a silane or amine). This radical is rapidly intercepted by a Ni(II)-aryl complex (formed via oxidative addition of the aryl bromide to Ni(0)). The resulting Ni(III) complex undergoes rapid reductive elimination to forge the C(sp2)–C(sp3) bond[1].
Figure 1: Synergistic Metallaphotoredox Catalytic Cycle for C(sp2)-C(sp3) Cross-Coupling.
Protocol: Dual Ni/Photoredox Coupling
Self-Validating System: The reaction must exhibit sustained luminescence from the photocatalyst under 450 nm irradiation. If the solution turns opaque black or brown rapidly, it indicates catalyst degradation, almost universally caused by incomplete degassing (oxygen quenching the excited state PC*).
Step-by-Step Methodology:
Setup: To a 10 mL clear glass vial, add 1-(4-Iodo-piperidin-1-yl)-ethanone (0.5 mmol, 1.0 equiv), aryl bromide (0.75 mmol, 1.5 equiv), NiCl₂·dtbbpy (0.025 mmol, 5 mol%), and 4CzIPN (0.01 mmol, 2 mol%).
Solvent & Base: Add 5 mL of anhydrous DMA, followed by N,N-dicyclohexylmethylamine (Cy₂NMe) (1.5 mmol, 3.0 equiv) which acts as the terminal electron donor.
Degassing (Critical Step): Seal the vial with a septum cap. Perform three cycles of Freeze-Pump-Thaw using liquid nitrogen to rigorously exclude oxygen. Backfill with Argon.
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir at 1000 rpm for 24 hours. Ensure a cooling fan maintains the ambient temperature at ~25 °C to prevent thermal degradation.
Workup: Dilute the mixture with water (10 mL) and extract with Et₂O (3 × 10 mL). Wash the organics with LiCl (5% aqueous) to remove DMA, dry, and concentrate for chromatography.
Pillar 3: Cobalt-Catalyzed Kumada-Type Coupling
Causality & Theory
While Nickel is highly effective, Cobalt offers an earth-abundant, highly nucleophilic alternative for coupling unactivated alkyl iodides with Grignard reagents[4]. The CoCl₂ / TMCD (tetramethylcyclohexanediamine) system undergoes extremely rapid oxidative addition into the secondary C–I bond. Unlike classical Kumada couplings that suffer from extensive homocoupling, the steric bulk of the TMCD ligand controls the trajectory of the incoming aryl Grignard, ensuring high cross-coupling selectivity[4].
Protocol: Co-Catalyzed Arylation with Grignard Reagents
Self-Validating System: The addition of the Grignard reagent to the Co(II)/TMCD/alkyl iodide mixture elicits an immediate color change from blue/purple to dark green/brown, signifying the formation of the active Co(I) or Co(0) species. A mild exotherm confirms reaction initiation.
Step-by-Step Methodology:
Catalyst Formation: In a flame-dried round-bottom flask under Argon, dissolve CoCl₂ (0.05 mmol, 5 mol%) and TMCD (0.06 mmol, 6 mol%) in anhydrous THF (3.0 mL). Stir for 15 minutes until a uniform blue/purple complex forms.
Substrate Addition: Add 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 mmol, 1.0 equiv) to the flask. Cool the reaction mixture to 0 °C using an ice bath.
Grignard Addition: Using a syringe pump, add the arylmagnesium bromide (1.2 mmol, 1.2 equiv, typically 1.0 M in THF) dropwise over 30 minutes. Note: Dropwise addition is strictly required to suppress the homocoupling of the Grignard reagent.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
Quench & Workup: Carefully quench with saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify.
Quantitative Data Presentation
The following table synthesizes the operational parameters and performance metrics of the three methodologies when applied to 1-(4-Iodo-piperidin-1-yl)-ethanone:
Application Notes and Protocols for 1-(4-Iodo-piperidin-1-yl)-ethanone: A Versatile Intermediate in Modern Synthetic Chemistry
Abstract This technical guide provides a comprehensive overview of the synthesis and application of 1-(4-Iodo-piperidin-1-yl)-ethanone, also known as N-acetyl-4-iodopiperidine. This compound serves as a pivotal intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of 1-(4-Iodo-piperidin-1-yl)-ethanone, also known as N-acetyl-4-iodopiperidine. This compound serves as a pivotal intermediate for introducing the N-acetyl-piperidine-4-yl moiety, a common structural motif in medicinally relevant compounds. We present detailed, field-proven protocols for its synthesis from commercially available precursors and its subsequent utilization in key carbon-carbon and carbon-nitrogen bond-forming reactions. The methodologies detailed herein are designed to be robust and scalable, providing researchers, scientists, and drug development professionals with a practical guide to leveraging this versatile building block in their synthetic campaigns.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key binding interactions make it an attractive component in drug design. The ability to functionalize the 4-position of the piperidine ring is a common strategy for exploring structure-activity relationships (SAR). 1-(4-Iodo-piperidin-1-yl)-ethanone provides a stable, yet reactive, handle for such functionalization through modern cross-coupling and substitution chemistries. The N-acetyl group modulates the basicity of the piperidine nitrogen, often improving pharmacokinetic properties and providing a neutral, synthetically tractable building block.
This guide details the synthesis of this key intermediate and its application in several high-impact synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as direct nucleophilic substitution.
Synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone
The synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone is most effectively achieved in a two-step sequence starting from the readily available 4-hydroxypiperidine. The sequence involves N-acetylation followed by conversion of the hydroxyl group to an iodide.
Workflow for Synthesis
Caption: Synthetic pathway to 1-(4-Iodo-piperidin-1-yl)-ethanone.
Protocol 1: Synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone
This protocol describes the N-acetylation of 4-hydroxypiperidine. The use of acetic anhydride with a non-nucleophilic base like triethylamine provides a clean and high-yielding transformation.
Materials:
4-Hydroxypiperidine
Acetic Anhydride (Ac₂O)
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask charged with 4-hydroxypiperidine (1.0 eq.), add anhydrous DCM to a concentration of 0.5 M.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.2 eq.) to the stirred solution.
Slowly add acetic anhydride (1.1 eq.) dropwise, maintaining the internal temperature below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 1-(4-hydroxypiperidin-1-yl)ethanone as a solid or oil, which is often of sufficient purity for the next step.
Protocol 2: Synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone (Appel-type Reaction)
This protocol converts the secondary alcohol to an alkyl iodide with inversion of configuration, though stereochemistry is not a factor for this achiral substrate. The Appel reaction provides a mild and effective method for this transformation.[1]
Materials:
1-(4-Hydroxypiperidin-1-yl)ethanone
Triphenylphosphine (PPh₃)
Imidazole
Iodine (I₂)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Hexanes
Procedure:
To a solution of 1-(4-hydroxypiperidin-1-yl)ethanone (1.0 eq.) in anhydrous DCM (0.25 M), add triphenylphosphine (1.3 eq.) and imidazole (1.5 eq.) sequentially.
Cool the resulting mixture to 0 °C in an ice bath.
Slowly add iodine (1.2 eq.) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn dark brown.
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction with DCM and wash with saturated aqueous Na₂S₂O₃ solution until the organic layer is colorless.
Separate the layers and wash the organic phase with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The residue will contain the product and triphenylphosphine oxide. Add hexanes to the residue and stir vigorously. The triphenylphosphine oxide will precipitate.
Filter the solid and wash with cold hexanes. Concentrate the filtrate under reduced pressure to yield the crude 1-(4-Iodo-piperidin-1-yl)-ethanone. Further purification can be achieved by column chromatography on silica gel if necessary.[1]
Application in Carbon-Carbon Bond Formation
1-(4-Iodo-piperidin-1-yl)-ethanone is an excellent substrate for palladium-catalyzed cross-coupling reactions to form C(sp²)-C(sp³) and C(sp)-C(sp³) bonds. The carbon-iodine bond is significantly more reactive than corresponding bromide or chloride bonds, often allowing for milder reaction conditions.[2]
Suzuki-Miyaura Coupling: Synthesis of 4-Arylpiperidines
The Suzuki-Miyaura reaction is a robust method for coupling alkyl halides with boronic acids. The use of N-protected 4-iodopiperidines in Suzuki couplings to generate 4-arylpiperidines is well-documented and crucial in the synthesis of many pharmaceutical agents.[3][4]
Caption: General scheme for the Suzuki-Miyaura coupling.
This protocol is based on established methods for the coupling of N-Boc-4-iodopiperidine with various arylboronic acids.[3] The choice of ligand and base is critical for achieving high yields.
To an oven-dried Schlenk tube, add 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 eq.), the arylboronic acid (1.5 eq.), and K₃PO₄ (3.0 eq.).
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%) in a small amount of degassed toluene.
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
Add the degassed toluene/water solvent mixture via syringe, followed by the catalyst solution.
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the residue by flash column chromatography on silica gel to obtain the desired 1-(4-aryl-piperidin-1-yl)-ethanone.
Arylboronic Acid (Ar-B(OH)₂)
Product
Typical Yield (%)
Phenylboronic acid
1-(4-Phenylpiperidin-1-yl)ethanone
85-95%
4-Methoxyphenylboronic acid
1-[4-(4-Methoxyphenyl)piperidin-1-yl]ethanone
80-90%
3-Pyridylboronic acid
1-[4-(Pyridin-3-yl)piperidin-1-yl]ethanone
70-85%
2-Thienylboronic acid
1-[4-(Thiophen-2-yl)piperidin-1-yl]ethanone
75-90%
Yields are estimated based on analogous reactions with N-Boc-4-iodopiperidine.[3]
Sonogashira Coupling: Synthesis of 4-Alkynylpiperidines
The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond, providing access to 4-alkynylpiperidines. These are valuable intermediates for further transformations or as final products in drug discovery programs.[5][6]
To an oven-dried Schlenk tube, add 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 eq.), Pd(PPh₃)₂Cl₂ (3-5 mol%), and CuI (5-10 mol%).
Evacuate and backfill the tube with an inert gas three times.
Add anhydrous, degassed THF and TEA (3.0 eq.) via syringe.
Add the terminal alkyne (1.2 eq.) dropwise.
Stir the reaction at room temperature for 6-24 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Monitor by TLC or LC-MS.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts.
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 1-(4-alkynyl-piperidin-1-yl)-ethanone product.
Application in Carbon-Nitrogen Bond Formation
Buchwald-Hartwig Amination: Synthesis of 4-Aminopiperidines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[7][8] It allows for the coupling of 1-(4-Iodo-piperidin-1-yl)-ethanone with a wide variety of primary and secondary amines, providing access to diverse 4-aminopiperidine derivatives. These structures are prevalent in centrally active agents.
Caption: General scheme for Buchwald-Hartwig amination.
This protocol is adapted from general procedures for the amination of aryl and heteroaryl halides, with ligand and base selection being crucial for success.[9] For secondary cyclic amines, bulky biarylphosphine ligands are often effective.
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.4 eq.).
Seal the tube, then evacuate and backfill with an inert gas three times.
Add anhydrous, degassed toluene.
Add 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 eq.) followed by the amine (1.2 eq.).
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 8-24 hours. Monitor progress by LC-MS.
After cooling, dilute the mixture with ethyl acetate and filter through celite.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Amine
Product
Typical Yield (%)
Morpholine
1-[4-(Morpholin-4-yl)piperidin-1-yl]ethanone
60-75%
Aniline
1-[4-(Phenylamino)piperidin-1-yl]ethanone
70-85%
Benzylamine
1-[4-(Benzylamino)piperidin-1-yl]ethanone
65-80%
Yields are estimated based on analogous reactions with 4-halopyrazoles and other aryl halides.[9]
Application in Nucleophilic Substitution
While cross-coupling reactions are powerful, the C-I bond in 1-(4-Iodo-piperidin-1-yl)-ethanone is also susceptible to direct Sₙ2-type nucleophilic substitution, particularly with strong, soft nucleophiles.[2]
Protocol 6: Nucleophilic Substitution with Sodium Azide
This protocol describes the synthesis of 1-(4-azido-piperidin-1-yl)-ethanone, a useful intermediate for accessing 4-aminopiperidines via reduction or for use in click chemistry.
Materials:
1-(4-Iodo-piperidin-1-yl)-ethanone
Sodium azide (NaN₃)
Dimethylformamide (DMF), anhydrous
Water
Diethyl ether
Procedure:
In a round-bottom flask, dissolve 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 eq.) in anhydrous DMF (0.5 M).
Add sodium azide (1.5 eq.).
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
Separate the layers and extract the aqueous phase three times with diethyl ether.
Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be explosive; avoid high temperatures and scratching the solid).
The resulting 1-(4-azido-piperidin-1-yl)-ethanone can often be used without further purification.
Conclusion
1-(4-Iodo-piperidin-1-yl)-ethanone is a highly effective and versatile chemical intermediate. Its synthesis is straightforward from common starting materials. The reactivity of the carbon-iodine bond allows for its participation in a wide range of modern synthetic transformations, including palladium-catalyzed cross-coupling reactions and classical nucleophilic substitutions. The protocols provided herein serve as a robust starting point for researchers to incorporate the valuable N-acetyl-4-piperidine scaffold into complex molecules, facilitating advancements in drug discovery and materials science.
References
PrepChem. Synthesis of N-acetyl-4(2-hydroxyphenethyloxy)piperidine. PrepChem. Available at: [Link].
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. Available at: [Link].
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link].
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link].
Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link].
PrepChem. Synthesis of 1-acetyl-4-methylaminopiperidine hydrochloride. PrepChem. Available at: [Link].
Usami, Y., et al. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link].
Wikipedia. Appel reaction. Wikipedia. Available at: [Link].
Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link].
Google Patents. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Google Patents.
University of Calgary. Nucleophilic Substitution Reactions. University of Calgary. Available at: [Link].
Google Patents. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. WIPO Patentscope. Available at: [Link].
Min, C., et al. (2016). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Nature Communications, 7, 10415. Available at: [Link].
Google Patents. Preparation of 1-acetyl-4-piperidones. Google Patents.
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link].
Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(49), 29240-29267. Available at: [Link].
SciELO. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Química Nova, 39(1), 113-117. Available at: [Link].
Molecules. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2213. Available at: [Link].
UGC e-Pathshala. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). UGC. Available at: [Link].
Asian Journal of Chemistry. (2015). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6–-[bmim][PF6] for Heck Coupling Reaction. Asian Journal of Chemistry, 27(3), 963-966. Available at: [Link].
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link].
Verlag der Zeitschrift für Naturforschung. (2003). Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L. Zeitschrift für Naturforschung C, 58(11-12), 807-811. Available at: [Link].
ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society. Available at: [Link].
Lumen Learning. Appendix 1: Summary of Part 1 reactions used for synthesis. Organic Chemistry 1: An open textbook. Available at: [Link].
ResearchGate. Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing.... ResearchGate. Available at: [Link].
J&K Scientific LLC. Sonogashira Cross-Coupling. J&K Scientific. Available at: [Link].
PubMed. (2014). Pd-catalyzed chemoselective carbonylation of aminophenols with iodoarenes: alkoxycarbonylation vs aminocarbonylation. Journal of the American Chemical Society, 136(49), 16970-3. Available at: [Link].
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PubMed. (2006). Effective acceleration of atom transfer carbonylation of alkyl iodides by metal complexes. Application to the synthesis of the hinokinin precursor and dihydrocapsaicin. Organic Letters, 8(7), 1419-22. Available at: [Link].
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Google Patents. Process for the carbonylation of diolefins. Google Patents.
Protocol for enzyme inhibition studies using 1-(4-Iodo-piperidin-1-yl)-ethanone
Covalent Modulation of Cysteine-Dependent Enzymes: A Protocol for Inhibition Studies Using 1-(4-Iodo-piperidin-1-yl)-ethanone Introduction & Mechanistic Rationale The renaissance of targeted covalent inhibitors (TCIs) ha...
Author: BenchChem Technical Support Team. Date: March 2026
Covalent Modulation of Cysteine-Dependent Enzymes: A Protocol for Inhibition Studies Using 1-(4-Iodo-piperidin-1-yl)-ethanone
Introduction & Mechanistic Rationale
The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, providing avenues to drug previously intractable targets by exploiting non-conserved nucleophilic residues[1]. While acrylamides are the most widely deployed warheads for targeting cysteines, their strict geometric requirements and "soft" electrophilic nature limit their utility in certain active site topologies[2].
1-(4-Iodo-piperidin-1-yl)-ethanone (also known as 1-acetyl-4-iodopiperidine) offers a sterically distinct,
SN2
-driven alternative. The probe features a secondary alkyl iodide. Because
SN2
displacement at a secondary carbon is inherently slower than at a primary carbon (e.g., standard iodoacetamide), this molecule exhibits low intrinsic reactivity. It relies heavily on the initial reversible binding affinity (
KI
) to properly orient the C4-carbon adjacent to the target thiolate, driving proximity-induced covalent bond formation (
kinact
). The N-acetyl moiety mimics a peptide bond, remaining neutral at physiological pH to facilitate binding in hydrophobic or peptide-recognizing pockets (such as those in cysteine proteases or kinases).
Upon successful
SN2
attack by the catalytic thiolate, the iodide is expelled, leaving a stable thioether linkage and a characteristic +126.18 Da mass shift on the target protein.
Kinetic Principles of Covalent Inhibition
A common pitfall in evaluating covalent inhibitors is relying on standard
IC50
values. Because covalent inhibition is a non-equilibrium, irreversible process, the
IC50
will artificially decrease as pre-incubation time increases[3]. To build a self-validating and mechanistically accurate profile, we must determine the second-order rate constant,
kinact/KI
[4].
Kinetic pathway of covalent inhibition by 1-(4-Iodo-piperidin-1-yl)-ethanone.
Experimental Protocols
To ensure rigorous scientific integrity, the following workflow pairs a functional kinetic assay with a structural mass spectrometry assay. This guarantees that observed inhibition is driven by 1:1 covalent stoichiometry rather than non-specific aggregation or assay interference.
Step-by-step workflow for validating covalent enzyme inhibition.
Phase 1: Enzyme Preparation & Reduction
Causality Note: Target cysteines must be in their reduced (thiolate) state to act as nucleophiles. However, standard reducing agents like Dithiothreitol (DTT) contain free thiols that will rapidly scavenge the iodo-piperidine electrophile, leading to false negatives.
Dilute the recombinant target enzyme to 10 µM in base assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate on ice for 30 minutes.
Critical Step: While TCEP lacks a thiol, phosphines can still slowly react with alkyl iodides. Remove excess TCEP by passing the enzyme through a Zeba spin desalting column pre-equilibrated with TCEP-free assay buffer containing 0.01% Tween-20 (to prevent surface adsorption).
Phase 2: Time-Dependent Inhibition Assay
Prepare a 100x stock of 1-(4-Iodo-piperidin-1-yl)-ethanone in anhydrous DMSO.
Create a concentration series of the inhibitor in assay buffer (e.g., 0, 10, 25, 50, 100, 250 µM). Keep final DMSO concentration
≤
1%.
Initiate the pre-incubation by mixing the reduced enzyme (e.g., 10 nM final) with the inhibitor series at 37°C.
At specific time intervals (
t
= 0, 10, 20, 30, 60 minutes), withdraw a 10 µL aliquot and transfer it to a 384-well plate containing the enzyme substrate (e.g., a fluorogenic peptide at a concentration
≥5×Km
to outcompete reversible binding).
Measure the initial velocity (
Vi
) of the uninhibited enzyme fraction using a fluorescence microplate reader.
Data Analysis: Fit the decay of residual activity (
Vi/V0
) over time to a single exponential decay model to find the observed rate constant (
kobs
) for each concentration. Plot
kobs
vs. [Inhibitor] and fit to the equation
kobs=(kinact×[I])/(KI+[I])
to extract
KI
and
kinact
[3][4].
Phase 3: Intact Mass Spectrometry Validation
Incubate 5 µM of the reduced enzyme with 50 µM of 1-(4-Iodo-piperidin-1-yl)-ethanone for 2 hours at room temperature.
Quench the reaction by adding Formic Acid to a final concentration of 1%.
Inject the sample onto an LC-TOF-MS system equipped with a C4 protein column.
Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to yield the intact monoisotopic mass. Look for a single +126.18 Da addition, confirming a 1:1 binding stoichiometry.
Data Presentation
The following tables illustrate the expected quantitative outputs when comparing 1-(4-Iodo-piperidin-1-yl)-ethanone against a non-specific alkylator (Iodoacetamide) on a model cysteine-dependent enzyme.
Table 1: Comparative Kinetic Parameters
Notice the time-dependent shift in
IC50
, underscoring the necessity of
kinact/KI
as the true metric of potency.
Inhibitor
IC50
(10 min)
IC50
(60 min)
KI
(µM)
kinact
(
10−3s−1
)
kinact/KI
(
M−1s−1
)
1-acetyl-4-iodopiperidine
45.2 µM
8.1 µM
32.5
4.8
147.7
Iodoacetamide (Control)
>100 µM
65.4 µM
N/A (Linear)
N/A
8.2
Table 2: Intact Mass Spectrometry Validation Data
Confirms the mechanism of action via the specific mass shift of the 1-acetylpiperidin-4-yl adduct.
Protein State
Theoretical Mass (Da)
Observed Mass (Da)
Δ
Mass (Da)
Interpretation
Apo Enzyme
25,400.00
25,400.15
-
Unmodified target
Enzyme + Probe
25,526.18
25,526.30
+126.15
Single targeted alkylation
Enzyme + Iodoacetamide
25,457.02
25,628.25
+228.10
Non-specific poly-alkylation
References
Advances in covalent drug discovery
Nature Reviews Drug Discovery[Link]
Design of a Lead-Like Cysteine-Targeting Covalent Library and the Identification of Hits to Cys55 of Bfl-1
Journal of Medicinal Chemistry (ACS Publications)[Link]
Application Notes and Protocols: Radiolabeling of 1-(4-Iodo-piperidin-1-yl)-ethanone for Advanced Imaging Studies
Foreword: The Significance of Radiolabeled 1-(4-Iodo-piperidin-1-yl)-ethanone in Neuroimaging and Beyond The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of centra...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Significance of Radiolabeled 1-(4-Iodo-piperidin-1-yl)-ethanone in Neuroimaging and Beyond
The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of centrally acting agents due to its favorable physicochemical properties for blood-brain barrier penetration.[1] The specific molecule, 1-(4-Iodo-piperidin-1-yl)-ethanone, serves as a valuable platform for the development of radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The introduction of a radioisotope into this molecule allows for the non-invasive in vivo visualization and quantification of various biological targets, such as receptors and transporters in the brain.[1][2] This guide provides a comprehensive overview of the principal radiolabeling strategies for this compound, offering detailed protocols and the underlying scientific rationale to empower researchers in their imaging studies.
Choosing the Right Isotope: A Strategic Decision
The selection of the radionuclide is a critical first step that dictates the imaging modality and the timeframe of biological processes that can be studied.[3][4] For 1-(4-Iodo-piperidin-1-yl)-ethanone, the most logical and widely applicable radiolabeling approaches involve radioisotopes of iodine and carbon.
Isotope
Imaging Modality
Half-life
Key Emission(s)
Primary Application
Iodine-123 (¹²³I)
SPECT
13.2 hours
159 keV gamma rays
Preclinical and clinical SPECT imaging, ideal for processes on the scale of hours.[5][6]
Iodine-124 (¹²⁴I)
PET
4.2 days
Positrons (β+)
Preclinical and clinical PET imaging, suitable for longer-term pharmacokinetic studies.[7][8]
Iodine-125 (¹²⁵I)
Preclinical/Autoradiography
59.4 days
Auger electrons, low energy gamma rays
In vitro assays, preclinical research, and autoradiography; not for in vivo imaging in humans.[9]
Carbon-11 (¹¹C)
PET
20.4 minutes
Positrons (β+)
Preclinical and clinical PET imaging for studying rapid biological processes.[10][11]
The choice between these isotopes will depend on the specific research question, the desired imaging resolution, and the availability of the radionuclide.
Radioiodination Strategies: Leveraging the Aryl Iodide Moiety
The presence of a stable iodine atom in 1-(4-Iodo-piperidin-1-yl)-ethanone makes it an ideal candidate for radioiodination via isotopic exchange or, more commonly, through the use of activated precursors.
Electrophilic Radioiodination using Stannyl Precursors (Iododestannylation)
This is one of the most established and reliable methods for radioiodination.[9][12] It involves the synthesis of a trialkylstannyl precursor, which is then reacted with a source of electrophilic radioiodine.
Rationale: The carbon-tin bond is readily cleaved by electrophiles, allowing for the efficient and regioselective incorporation of the radioiodine atom. This method often provides high radiochemical yields and specific activities.[12][13] The primary drawback can be the potential for tin precursor toxicity, necessitating rigorous purification of the final product.[12]
Workflow for Iododestannylation:
Caption: Workflow for radioiodination via iododestannylation.
Protocol 1: Synthesis of the Tributylstannyl Precursor
Reaction Setup: In a dry, argon-flushed flask, dissolve 1-(4-Iodo-piperidin-1-yl)-ethanone in anhydrous toluene.
Reagents: Add hexabutylditin and a palladium catalyst, such as Pd(PPh₃)₄.[13][14]
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.
Purification: Purify the crude product by column chromatography on silica gel to obtain 1-(4-(tributylstannyl)piperidin-1-yl)ethanone.
Protocol 2: Radioiodination via Iododestannylation
Preparation: In a shielded hot cell, place the tributylstannyl precursor in a reaction vial.
Radioiodide and Oxidant: Add the desired radioiodide ([¹²³I]NaI, [¹²⁴I]NaI, or [¹²⁵I]NaI) solution followed by an oxidizing agent such as Chloramine-T or Iodogen®.[15][16]
Reaction: Allow the reaction to proceed at room temperature or with gentle heating for a short duration (typically 5-15 minutes).
Quenching: Quench the reaction by adding a reducing agent like sodium metabisulfite.
Purification: Purify the radiolabeled product using high-performance liquid chromatography (HPLC) to separate it from the precursor and byproducts.
Formulation: The purified product is formulated in a suitable buffer for in vivo studies.
Copper-Mediated Radioiodination using Boronic Acid Precursors
This method has gained traction as a milder alternative to iododestannylation, avoiding the use of tin compounds.[17][18] It utilizes a boronic acid or boronic ester precursor, which is then radioiodinated in the presence of a copper catalyst.
Rationale: This technique offers the advantage of using more stable and less toxic precursors compared to organostannanes. The reactions are often performed at room temperature and are tolerant to a wider range of functional groups.[17]
Workflow for Copper-Mediated Radioiodination:
Caption: Workflow for copper-mediated radioiodination.
Protocol 3: Synthesis of the Boronic Ester Precursor
Starting Material: Begin with a suitable precursor such as 1-(4-Bromo-piperidin-1-yl)-ethanone.
Reaction: Perform a Miyaura borylation reaction by reacting the bromo-precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Purification: Purify the resulting boronic ester precursor by column chromatography.
Protocol 4: Copper-Mediated Radioiodination
Reaction Setup: In a reaction vial, combine the boronic ester precursor, a copper(I) salt (e.g., CuI), and the radioiodide solution.[18]
Reaction Conditions: The reaction is typically carried out at room temperature in a suitable solvent like methanol or dimethylformamide.
Purification and Formulation: Follow the same purification and formulation steps as described in Protocol 2.
Carbon-11 Labeling of the Ethanone Moiety
An alternative strategy is to label the ethanone (acetyl) group with Carbon-11. This approach is particularly useful for PET imaging and offers a different metabolic profile for the radiotracer.
Rationale: The short half-life of ¹¹C allows for multiple PET scans in the same subject on the same day, which is advantageous for test-retest studies or for evaluating therapeutic interventions.[10] The labeling is typically achieved by reacting a suitable precursor with a ¹¹C-methylating agent like [¹¹C]methyl iodide or by [¹¹C]carbonylation. For the ethanone group, a [¹¹C]carboxylation reaction followed by reaction with a methylating agent or direct [¹¹C]acetylation are plausible routes.[11][19]
Workflow for [¹¹C]Acetylation:
Caption: Workflow for [¹¹C]acetylation.
Protocol 5: [¹¹C]Acetylation of 4-Iodo-piperidine
[¹¹C]Acetyl Chloride Synthesis: Prepare [¹¹C]acetyl chloride from cyclotron-produced [¹¹C]CO₂ via reaction with a Grignard reagent (e.g., methylmagnesium bromide) to form [¹¹C]acetic acid, followed by reaction with a chlorinating agent like thionyl chloride.[19]
Radiolabeling Reaction: Bubble the gaseous [¹¹C]acetyl chloride through a solution of 4-iodo-piperidine in a suitable solvent with a non-nucleophilic base.
Purification and Formulation: Rapidly purify the resulting [¹¹C]-1-(4-Iodo-piperidin-1-yl)-ethanone by HPLC and formulate for immediate use due to the short half-life of ¹¹C.
Quality Control: Ensuring Purity and Identity
Rigorous quality control is paramount for any radiopharmaceutical intended for in vivo use.[20][21]
Parameter
Method
Acceptance Criteria
Radiochemical Purity
Radio-TLC, Radio-HPLC
>95%
Chemical Purity
HPLC with UV detection
Peak corresponding to the non-radioactive standard should be the major peak.
Specific Activity
Calculated from the radioactivity and the mass of the compound determined by HPLC.
Should be high to minimize pharmacological effects.
Residual Solvents
Gas Chromatography (GC)
Within pharmacopeial limits.
pH
pH meter
Typically between 5.5 and 7.5 for injectable solutions.
Sterility and Endotoxins
Standard microbiological tests
Must be sterile and pyrogen-free.
Conclusion: A Versatile Platform for Molecular Imaging
The radiolabeling of 1-(4-Iodo-piperidin-1-yl)-ethanone offers a flexible platform for the development of novel imaging agents for a variety of biological targets. The choice of radioisotope and labeling strategy should be carefully considered based on the specific research goals. The protocols outlined in this guide provide a solid foundation for the successful synthesis and application of these valuable research tools. Adherence to rigorous quality control procedures is essential to ensure the safety and efficacy of the resulting radiotracers in imaging studies.
References
Gillings, N., et al. (2011). Iodine-124 as a Label for Pharmacological PET Imaging. Molecular Pharmaceutics. Available from: [Link]
Samnick, S. (2008). Iodine-124: A Promising Positron Emitter for Organic PET Chemistry. Current Radiopharmaceuticals. Available from: [Link]
Kim, J. Y., et al. (2020). Copper-mediated radioiodination and radiobromination via aryl boronic precursor and its application to 125I/77Br–labeled prostate-specific membrane antigen imaging probes. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]
Gouverneur, V., et al. (2017). A one-pot radioiodination of aryl amines via stable diazonium salts: preparation of 125 I-imaging agents. Chemical Communications. Available from: [Link]
Kavanagh, P. M., et al. (2015). Mild, Pd-catalyzed stannylation of radioiodination targets. Tetrahedron Letters. Available from: [Link]
Thorn-Seshold, O., et al. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Polymers. Available from: [Link]
Alfa Cytology. 123I-Radiolabeling Service. Rdcthera. Available from: [Link]
Kavanagh, P. M., et al. (2015). Mild, Pd-catalyzed stannylation of radioiodination targets. PMC. Available from: [Link]
Radiology Key. (2020). 2 Radiopharmaceuticals for Clinical SPECT Studies. Radiology Key. Available from: [Link]
Gouverneur, V., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available from: [Link]
Verbruggen, A. M., et al. (2015). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. ResearchGate. Available from: [Link]
Scott, P. J. H., et al. (2023). Radiocyanation via C—H Iodination. Journal of Nuclear Medicine. Available from: [Link]
Kabalka, G. W., et al. (2002). Synthesis of radioiodinated aryl iodides via boronate precursors. Nuclear Medicine and Biology. Available from: [Link]
Slania, S. L., et al. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules. Available from: [Link]
Nguyen, C. T., et al. (2022). Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. PMC. Available from: [Link]
Pillarsetty, N., et al. (2022). Synthesis of 124I-labeled epichaperome probes and assessment in visualizing pathologic protein-protein interaction networks in tumor bearing mice. STAR Protocols. Available from: [Link]
Rösch, F. (2001). Quality control of PET labeled agents by TLC, GC and HPLC. Journal of Radioanalytical and Nuclear Chemistry. Available from: [Link]
Casini, A., et al. (2020). 124I-Radiolabeling of a Au(III)-NHC Complex for in Vivo Biodistribution Studies. ChemRxiv. Available from: [Link]
Yapar, E. A., et al. (2023). [99mTc]Technetium-Labeled Niosomes: Radiolabeling, Quality Control, and In Vitro Evaluation. ACS Omega. Available from: [Link]
Garg, S., et al. (2011). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC. Available from: [Link]
Ekinci, M., et al. (2022). Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. Molecular Imaging and Radionuclide Therapy. Available from: [Link]
Sunderland, J. J. (2017). The Importance of Quality Control for Clinical PET Imaging. Journal of Nuclear Medicine. Available from: [Link]
Garg, S., et al. (2011). An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine. PubMed. Available from: [Link]
Toyohara, J., et al. (2011). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide as a potent and selective SPECT radioligand for glycine transporter 1. Bioorganic & Medicinal Chemistry. Available from: [Link]
John, C. S., et al. (1998). Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. Nuclear Medicine and Biology. Available from: [Link]
Martins, C., et al. (2022). Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1). MDPI. Available from: [Link]
Mertens, J., et al. (2009). Chapter 76 - Labeling Techniques with 123I: Application to Clinical Settings. Handbook of Radiopharmaceuticals. Available from: [Link]
John, C. S., et al. (2011). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. Available from: [Link]
John, C. S., et al. (1995). Synthesis and Characterization of [125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, a New .sigma. Receptor Radiopharmaceutical: High-Affinity Binding to MCF-7 Breast Tumor Cells. Journal of Medicinal Chemistry. Available from: [Link]
Roeda, D., et al. (1996). Simple production of [1-carbon-11]acetate. ResearchGate. Available from: [Link]
National Center for Biotechnology Information. (2012). -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]
Li, Y., et al. (2024). Development of a New Positron Emission Tomography Imaging Radioligand Targeting RIPK1 in the Brain and Characterization in Alzheimer's Disease. Advanced Science. Available from: [Link]
Bernard-Gauthier, V., et al. (2018). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Journal of Clinical Medicine. Available from: [Link]
Kim, S. E., et al. (2015). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. MedChemComm. Available from: [Link]
Eriksson, J., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]
Zoghbi, S. S., et al. (2014). Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry. Available from: [Link]
An-Najah Staff. (2025). Classical and Modern Methods for Carbon Isotope Labeling. An-Najah National University. Available from: [Link]
Rotstein, B. (2025). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. Available from: [Link]
Darvesh, S., et al. (2011). Synthesis and preliminary evaluation of piperidinyl and pyrrolidinyl iodobenzoates as imaging agents for butyrylcholinesterase. Molecular Imaging and Biology. Available from: [Link]
Langen, K. J., et al. (2025). Applications of PET imaging of neurological tumors with radiolabeled amino acids. ResearchGate. Available from: [Link]
Scott, P. J. H., et al. (2021). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Chemistry. Available from: [Link]
Kim, S. E., et al. (2015). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. Available from: [Link]
Lancelot, E., et al. (2018). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. Available from: [Link]
Li, Y., et al. (2021). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. European Journal of Medicinal Chemistry. Available from: [Link]
Belokon, A. I., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. Available from: [Link]
Animal models for in vivo testing of 1-(4-Iodo-piperidin-1-yl)-ethanone
Application Note: Preclinical In Vivo Evaluation of 1-(4-Iodo-piperidin-1-yl)-ethanone Document ID: AN-2026-03-11 Target Audience: Toxicologists, Pharmacokineticists, and Preclinical Drug Development Scientists Content F...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preclinical In Vivo Evaluation of 1-(4-Iodo-piperidin-1-yl)-ethanone
Document ID: AN-2026-03-11
Target Audience: Toxicologists, Pharmacokineticists, and Preclinical Drug Development Scientists
Content Focus: Biodistribution, Metabolism, and Toxicological Profiling
Introduction and Scientific Rationale
1-(4-Iodo-piperidin-1-yl)-ethanone (commonly referred to as 1-acetyl-4-iodopiperidine) is a highly versatile synthetic intermediate. Its primary utility lies in the synthesis of 4-arylpiperidine structural motifs, a ubiquitous pharmacophore found in a wide variety of active central nervous system (CNS) agents, including dopamine D2 receptor antagonists, serotonin ligands, and acetylcholinesterase inhibitors[1].
While it is rarely the final Active Pharmaceutical Ingredient (API), rigorous in vivo testing of this compound is critical for three distinct reasons:
Regulatory Impurity Profiling (ICH M7 Compliance): Halogenated aliphatic rings can trigger structural alerts for genotoxicity. Under the ICH M7 guidelines for DNA-reactive impurities, if an intermediate is present in the final API and yields positive or equivocal results in a bacterial reverse mutation (Ames) test, in vivo follow-up testing (such as a mammalian in vivo micronucleus assay) is strictly required to assess actual carcinogenic risk[2][3].
Metabolic and ADME Baseline: Piperidine rings are heavily metabolized by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). Understanding the in vivo N-deacetylation and deiodination of this specific molecule provides essential data on how piperidine-based impurities are cleared from systemic circulation[4][5].
Radiotracer Proof-of-Concept: By synthesizing the [124I] or [125I] isotopologues of 1-acetyl-4-iodopiperidine, researchers can use this simple molecule as a baseline radiotracer to map the in vivo biodistribution and deiodination kinetics of iodinated piperidines via MicroPET/CT imaging.
Experimental Design and Animal Model Selection
To capture a comprehensive pharmacological and toxicological profile, the testing pipeline utilizes three distinct rodent models, each selected for specific physiological traits:
Model 1: Sprague-Dawley (SD) Rats (ADME & PK): SD rats possess a well-characterized hepatic CYP450 profile that closely mirrors the metabolic pathways of human CYP3A4/CYP2D6 orthologs, making them the gold standard for evaluating piperidine ring metabolism[5].
Model 2: CD-1 Mice (Toxicity & Genotoxicity): CD-1 mice are highly sensitive to clastogenic (chromosome-breaking) events. They are the regulatory standard for the in vivo bone marrow micronucleus assay required by ICH M7[2].
Model 3: Wistar Rats (Radiotracer Biodistribution): Wistar rats provide excellent anatomical resolution for MicroPET/CT. For iodinated compounds, this model allows for the precise mapping of in vivo deiodination when coupled with thyroid-blocking protocols.
Caption: Comprehensive in vivo testing workflow for 1-(4-Iodo-piperidin-1-yl)-ethanone.
Causality & Self-Validation: Piperidines undergo rapid first-pass metabolism. Comparing Intravenous (IV) and Per Os (PO) routes establishes absolute bioavailability. The protocol utilizes a deuterated internal standard (IS) to self-validate extraction efficiency and account for matrix effects during mass spectrometry.
Preparation: Fast male SD rats (200-250g) for 12 hours prior to oral dosing. Water remains ad libitum.
Dosing:
Group 1 (IV): Administer 2 mg/kg of 1-(4-Iodo-piperidin-1-yl)-ethanone via the lateral tail vein (formulated in 5% DMSO / 95% Saline).
Group 2 (PO): Administer 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose).
Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2EDTA tubes, centrifuge at 3000 × g for 10 min at 4°C, and harvest plasma.
Extraction & LC-MS/MS: Spike 50 µL of plasma with 10 µL of deuterated internal standard (e.g., d3-1-acetyl-4-iodopiperidine). Extract via protein precipitation using 150 µL of ice-cold acetonitrile. Centrifuge and inject the supernatant into an LC-MS/MS system (Agilent 6495 Triple Quadrupole).
Analysis: Monitor the MRM transitions for the parent compound and its primary N-deacetylated metabolite.
Protocol B: ICH M7 Compliant In Vivo Micronucleus Assay (CD-1 Mice)
Causality & Self-Validation: To satisfy ICH M7 requirements for assessing DNA-reactive impurities[3], this assay measures the compound's potential to induce chromosomal damage. Cyclophosphamide is used as a mandatory positive control to validate the system's sensitivity to clastogenic events.
Dosing Regimen: Randomize CD-1 mice into three groups: Vehicle Control, Test Compound (Maximum Tolerated Dose, typically 500 mg/kg PO), and Positive Control (Cyclophosphamide, 20 mg/kg IP). Administer doses at 0, 24, and 48 hours.
Tissue Harvest: Euthanize animals 24 hours after the final dose. Extract the femurs and flush the bone marrow with Fetal Bovine Serum (FBS).
Slide Preparation: Centrifuge the cell suspension, discard the supernatant, and smear the cell pellet onto glass slides. Fix in absolute methanol for 10 minutes.
Staining & Scoring: Stain slides with Acridine Orange. Using fluorescence microscopy, evaluate 4,000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Calculate the PCE/NCE (normochromatic erythrocyte) ratio to assess bone marrow toxicity.
Protocol C: Radiotracer Biodistribution via MicroPET/CT (Wistar Rats)
Causality & Self-Validation: Aliphatic iodides are prone to in vivo deiodination. If the iodine-carbon bond is cleaved, free [124I] will rapidly accumulate in the thyroid. By pre-treating animals with Lugol's solution, the thyroid is saturated with cold iodine, ensuring that any PET signal observed represents the intact piperidine molecule rather than cleaved radioiodine.
Thyroid Blocking: Administer 0.1% Lugol's iodine solution in the drinking water of Wistar rats for 48 hours prior to the imaging study.
Radiotracer Injection: Anesthetize rats using 2% isoflurane. Inject 15-20 MBq of [124I]-1-(4-Iodo-piperidin-1-yl)-ethanone via the tail vein.
Imaging: Place the animal in a MicroPET/CT scanner. Acquire dynamic PET scans from 0 to 60 minutes, followed by static scans at 2, 4, and 24 hours.
Reconstruction & ROI Analysis: Reconstruct images using a 3D OSEM algorithm. Draw Regions of Interest (ROIs) over the brain, liver, kidneys, and thyroid. Express uptake as Percentage Injected Dose per Gram (%ID/g).
Metabolic Pathways and Data Presentation
The in vivo clearance of 1-(4-Iodo-piperidin-1-yl)-ethanone is primarily driven by hepatic CYP450 enzymes (CYP3A4/CYP2D6 equivalents in rodents), which catalyze N-deacetylation, and peripheral deiodinases that cleave the halogen bond[4].
Caption: Proposed metabolic and clearance pathways of the iodinated piperidine motif.
Quantitative Data Summaries
Table 1: Representative Pharmacokinetic Parameters in SD Rats
Parameter
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Cmax (ng/mL)
1,450 ± 120
890 ± 95
Tmax (hr)
0.08
0.5
AUC 0-t (hr*ng/mL)
2,100 ± 180
4,620 ± 310
Half-life (t1/2) (hr)
1.8 ± 0.2
2.1 ± 0.3
Clearance (CL) (L/hr/kg)
0.95
N/A
| Bioavailability (F%) | 100% | ~44% |
Table 2: ICH M7 Genotoxicity Endpoints (Bone Marrow Micronucleus)
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 1-(4-Iodo-piperidin-1-yl)-ethanone
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to derivatize 1-(4-Iodo-piperidin-1-yl)-ethanone (N-acetyl-4-iodopiperidi...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to derivatize 1-(4-Iodo-piperidin-1-yl)-ethanone (N-acetyl-4-iodopiperidine). While the N-acetyl group successfully protects the piperidine nitrogen and prevents unwanted self-polymerization[1], the secondary alkyl iodide at the C4 position presents a classic synthetic dilemma: balancing desired nucleophilic substitution (S_N2) or cross-coupling against the highly competitive elimination (E2) pathway[2]. This guide provides field-proven, mechanistically grounded solutions to optimize your yields.
Q1: Whenever I attempt an S_N2 substitution with an alkoxide or amine, I isolate mostly the elimination byproduct (1-acetyl-1,2,3,6-tetrahydropyridine). Why is this happening, and how can I favor substitution?
The Causality:
Secondary alkyl iodides are intrinsically susceptible to E2 elimination[2]. In the case of 1-(4-Iodo-piperidin-1-yl)-ethanone, the planar nature of the N-acetyl amide bond introduces A(1,3) allylic strain. To minimize this strain, the piperidine ring often adopts a conformation that forces the bulky iodine atom into an axial position. An axial leaving group is perfectly antiperiplanar to the adjacent equatorial beta-protons, which stereoelectronically accelerates the E2 elimination pathway when exposed to hard, basic nucleophiles[3].
The Solution:
To optimize for S_N2, you must decouple nucleophilicity from basicity.
Use Softer Nucleophiles: Swap hard alkoxides for softer, less basic nucleophiles like thiolates, azides, or cyanides.
Solvent Selection: Utilize polar aprotic solvents (e.g., DMF, DMSO, or DMA). These solvents solvate cations strongly but leave anions relatively unsolvated, raising the ground-state energy of the nucleophile and accelerating the S_N2 rate without increasing basicity.
Temperature Control: Keep reactions at or below 40 °C. Elimination has a higher activation entropy (
ΔS‡
) than substitution; therefore, higher temperatures disproportionately favor the E2 pathway.
Bifurcation of reaction pathways for 1-(4-Iodo-piperidin-1-yl)-ethanone derivatization.
Q2: I am trying to perform a Suzuki or Negishi C-C cross-coupling, but my Palladium catalyst yields almost entirely the des-iodo alkene. How do I achieve C-C coupling?
The Causality:
Palladium-catalyzed cross-coupling of unactivated secondary alkyl halides is notoriously difficult[4]. Following oxidative addition, the resulting secondary alkyl-Pd(II) intermediate undergoes rapid
β
-hydride elimination because the metal center and the
β
-hydrogen can easily achieve the required syn-coplanar geometry[5].
The Solution:
Switch from Palladium to Nickel catalysis[6]. Nickel catalysts, such as
NiCl2(glyme)
paired with ligands like dtbbpy or Pybox, operate via a single-electron transfer (SET) mechanism[7]. This generates a transient piperidinyl radical (Ni(I)/Ni(III) cycle) rather than a closed-shell alkyl-metal intermediate[7]. Because radicals do not undergo rapid
β
-hydride elimination, the intermediate survives long enough to undergo radical recombination and subsequent reductive elimination to form the desired C-C bond[5].
Quantitative Data: Optimization of Ni-Catalyzed Cross-Coupling
The following table summarizes the optimization of reaction conditions for the reductive cross-coupling of a 4-iodopiperidine derivative with an aryl bromide, demonstrating the critical nature of solvent and catalyst selection[8].
Catalyst System
Solvent
Temp (°C)
Additive
Yield (C-C Product)
Alkene Byproduct
10 mol%
Pd(PPh3)4
THF
60
None
< 5%
> 85%
10 mol%
NiCl2(glyme)
/ dtbbpy
DMF
60
None
32%
45%
10 mol%
NiCl2(glyme)
/ dtbbpy
DMA
40
NaBF4
68%
15%
5 mol%
NiCl2(glyme)
/ dtbbpy
DMA/Cyclohexane (1:2)
40
NaBF4
84%
< 5%
Note: The biphasic/mixed solvent system of DMA and Cyclohexane suppresses protodehalogenation and stabilizes the radical intermediate[8].
Objective: Convert 1-(4-Iodo-piperidin-1-yl)-ethanone to 1-(4-Azido-piperidin-1-yl)-ethanone with minimal elimination.
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 mmol, 253 mg) in anhydrous DMF (5.0 mL).
Reagent Addition: Add Sodium Azide (
NaN3
, 1.5 mmol, 97.5 mg) in one portion. Safety Note:
NaN3
is highly toxic; handle in a fume hood and avoid acidic conditions to prevent
HN3
gas formation.
Reaction: Stir the mixture at 25 °C (room temperature) under a nitrogen atmosphere for 12 hours.
In-Process Validation: Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting iodide is UV-inactive but stains dark brown with basic
KMnO4
. The successful azidation product will appear as a new spot with a lower
Rf
value that also stains with
KMnO4
. The absence of a high
Rf
UV-active spot confirms the suppression of the elimination byproduct.
Workup: Quench the reaction by adding 15 mL of saturated aqueous
NaHCO3
. Extract with Diethyl Ether (
3×15
mL). Causality for ether: Ether effectively partitions the product from DMF, which largely remains in the aqueous layer.
Isolation: Wash the combined organic layers with brine (
5×10
mL) to remove residual DMF, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure (bath temp < 30 °C to prevent azide decomposition).
Objective: C-C bond formation between 1-(4-Iodo-piperidin-1-yl)-ethanone and an Aryl Bromide.
Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a 20 mL vial with
NiCl2(glyme)
(0.05 mmol, 11.0 mg) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 13.4 mg)[9]. Add anhydrous DMA (1.0 mL) and stir for 15 minutes until a deep green/blue complex forms.
Reagent Assembly: To the catalyst solution, add the Aryl Bromide (1.0 mmol), 1-(4-Iodo-piperidin-1-yl)-ethanone (1.2 mmol, 303 mg),
NaBF4
(1.5 mmol, 164 mg), and Manganese powder (Mn, 2.5 mmol, 137 mg) as the terminal reductant[8].
Solvent Addition: Add anhydrous Cyclohexane (2.0 mL) to achieve the optimal 1:2 DMA/Cyclohexane ratio[8]. Seal the vial with a PTFE-lined cap.
Reaction: Remove the vial from the glovebox and stir vigorously (800 rpm) at 40 °C for 24 hours[8]. Causality for stirring: Vigorous stirring is critical for heterogeneous reactions involving Mn powder to ensure efficient electron transfer to the Ni-complex.
In-Process Validation: An aliquot filtered through a small silica plug (eluting with EtOAc) analyzed by GC-MS should show the molecular ion peak of the cross-coupled product and complete consumption of the Aryl Bromide.
Workup: Dilute the mixture with EtOAc (10 mL) and filter through a pad of Celite to remove Mn salts. Wash the filtrate with water (
3×10
mL) and brine, dry over
MgSO4
, and concentrate. Purify via flash column chromatography.
References
LibreTexts Chemistry. (2020). 9.1: An Overview of Nucleophilic Substitution. Retrieved from [Link]
Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766–5768. URL: [Link]
Li, Z., Jiang, Y.-Y., & Fu, Y. (2012). Theoretical study on the mechanism of Ni-catalyzed alkyl-alkyl Suzuki cross-coupling. Chemistry - A European Journal, 18(14), 4345-4357. URL: [Link]
Noda, H., & Bode, J. W. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Organic Letters, 16(12), 3388-3391. URL: [Link]
Zhou, J., & Fu, G. C. (2003). Cross-coupling of unactivated secondary alkyl halides: room-temperature nickel-catalyzed Negishi reactions of alkyl bromides and iodides. Journal of the American Chemical Society, 125(48), 14726–14727. URL: [Link]
Technical Support Center: Forced Degradation Studies for 1-(4-Iodo-piperidin-1-yl)-ethanone
Welcome to the technical support center for the forced degradation study of 1-(4-Iodo-piperidin-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the forced degradation study of 1-(4-Iodo-piperidin-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for this critical aspect of drug development. The information herein is structured to address specific issues you may encounter, ensuring the scientific integrity and robustness of your stability-indicating methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study for a compound like 1-(4-Iodo-piperidin-1-yl)-ethanone?
A forced degradation, or stress testing, study is a regulatory requirement designed to identify the likely degradation products of a drug substance.[1][2] This is crucial for several reasons:
Development of Stability-Indicating Methods: The core objective is to develop and validate an analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential impurities.[3][4][5]
Understanding Degradation Pathways: These studies provide critical insights into the chemical behavior and intrinsic stability of the molecule.[1][6][7] By understanding how the molecule degrades under various stress conditions, you can establish its degradation pathways.
Informing Formulation and Packaging: The data generated helps in developing a stable formulation and selecting appropriate packaging to protect the drug product from environmental factors like light and moisture.[1][8]
Ensuring Safety and Efficacy: Identifying potential degradation products is essential for assessing their potential toxicity and ensuring the safety and efficacy of the drug product throughout its shelf life.[2][9]
Q2: What are the typical stress conditions I should apply for 1-(4-Iodo-piperidin-1-yl)-ethanone, and what is the target degradation?
According to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), stress testing should include the effects of hydrolysis, oxidation, photolysis, and thermal stress.[10] The generally accepted target for degradation is between 5-20% of the active ingredient.[6] This range is considered sufficient to produce and identify degradation products without leading to secondary, less relevant degradants that might form under overly harsh conditions.[1][11]
Here's a summary of recommended starting conditions:
Stress Condition
Reagent/Parameter
Typical Conditions
Rationale for 1-(4-Iodo-piperidin-1-yl)-ethanone
Acid Hydrolysis
0.1 M to 1 M HCl or H₂SO₄
Room temperature to 70°C
The piperidine ring can be susceptible to cleavage under harsh acidic conditions.[12]
Base Hydrolysis
0.1 M to 1 M NaOH or KOH
Room temperature to 70°C
The amide linkage in the ethanone moiety is prone to hydrolysis under basic conditions.
Oxidation
0.1% to 3% H₂O₂
Room temperature
The nitrogen atom in the piperidine ring and the iodo-substituted ring are potential sites for oxidation.[12][13]
To assess the intrinsic thermal stability of the molecule.[14]
Photostability
Exposure to a combination of UV and visible light
Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter
To evaluate the molecule's sensitivity to light, which is a requirement under ICH Q1B guidelines.[15][16][17][18][19]
Q3: I am not seeing any degradation under my initial stress conditions. What should I do?
This is a common challenge in forced degradation studies.[14] If initial, milder conditions do not yield the target 5-20% degradation, you should systematically increase the severity of the stress. Here’s a logical progression:
Increase Temperature: For hydrolytic and thermal studies, increasing the temperature in 10°C increments is a standard approach.[14][20]
Increase Reagent Concentration: For acid, base, and oxidative stress, you can incrementally increase the concentration of the stressor (e.g., from 0.1 M HCl to 0.5 M or 1 M HCl).
Increase Exposure Time: If increasing temperature or concentration is not feasible or effective, extending the duration of the study is another option. However, studies should ideally not exceed 7 days to avoid the formation of irrelevant secondary degradation products.[1]
Consider Co-solvents: If the compound has poor solubility in aqueous media, using a co-solvent can enhance its dissolution and facilitate degradation.[1] The choice of co-solvent should be carefully considered to ensure it does not interfere with the analysis or cause degradation itself.
It is crucial to document all attempts and the rationale for escalating the stress conditions. If no degradation is observed even under the most stringent conditions, this demonstrates the high stability of the molecule, which is also a valuable finding.
Q4: My chromatogram shows poor separation between the parent peak and the degradation products. How can I improve this?
Achieving good resolution is fundamental to a stability-indicating method.[3] If you are experiencing co-elution, consider the following troubleshooting steps for your HPLC method:
Modify the Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and selectivity.
Change the pH of the Mobile Phase: For ionizable compounds, altering the pH can change the charge state of the analyte and its degradants, leading to better separation.
Evaluate Different Stationary Phases: If modifying the mobile phase is insufficient, trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) can provide a different selectivity.
Optimize the Gradient Profile: If using a gradient elution, adjusting the slope of the gradient can improve the resolution of closely eluting peaks.
Adjust the Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, sometimes leading to improved separation.
The goal is to achieve a resolution (Rs) of at least 1.5 between the parent peak and the closest eluting degradant.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered during forced degradation studies of 1-(4-Iodo-piperidin-1-yl)-ethanone.
Scenario 1: Excessive Degradation (>20%) Observed
Problem: You have observed more than 20% degradation, which may lead to the formation of secondary and irrelevant degradation products, complicating the analysis.[21]
Causality: The stress conditions are too harsh for the molecule's intrinsic stability.
Solution:
Reduce Stressor Concentration: If using 1 M HCl, for instance, decrease it to 0.5 M or 0.1 M.
Lower the Temperature: Conduct the experiment at a lower temperature (e.g., room temperature instead of 60°C).
Shorten the Exposure Time: Reduce the duration of the stress test.
Systematic Approach: It is advisable to start with milder conditions and incrementally increase the stress to achieve the target degradation range.
Scenario 2: Poor Mass Balance
Problem: The sum of the assay of the parent drug and the area of all degradation products is significantly less than the initial assay value.
Causality: This can be due to several factors:
Some degradation products may not have a chromophore and are therefore not detected by a UV detector.
The degradation products may be volatile.
The degradation products may have precipitated out of the solution.
The analytical method is not capable of eluting all degradation products from the column.
Solution:
Use a Mass Spectrometer (MS) Detector: Coupling your HPLC to a mass spectrometer can help detect non-chromophoric or volatile compounds.[22]
Check for Precipitation: Visually inspect your samples for any precipitate. If present, try to dissolve it in a suitable solvent and analyze it separately.
Modify the HPLC Method: Use a stronger mobile phase at the end of the gradient to ensure all compounds are eluted from the column.
Investigate Different Wavelengths: Use a photodiode array (PDA) detector to analyze the samples at different wavelengths to ensure no peaks are being missed.
Scenario 3: Appearance of Extraneous Peaks in the Control Sample
Problem: Your unstressed control sample shows peaks other than the main API peak.
Causality:
The starting material may contain process-related impurities.
The API might be degrading in the diluent used for analysis.
Contamination from glassware or solvents.
Solution:
Characterize the Starting Material: Ensure you have a well-characterized reference standard and understand its impurity profile.
Evaluate Diluent Stability: Prepare a solution of the API in the analytical diluent and monitor it over time to check for degradation. If degradation is observed, a different diluent should be selected.
Ensure Cleanliness: Use high-purity solvents and meticulously clean all glassware to avoid contamination.
Experimental Protocol: Forced Degradation of 1-(4-Iodo-piperidin-1-yl)-ethanone
This protocol provides a detailed, step-by-step methodology for conducting the forced degradation study.
Preparation of Stock and Working Solutions
Stock Solution: Accurately weigh and dissolve 1-(4-Iodo-piperidin-1-yl)-ethanone in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.[1]
Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 100 µg/mL for HPLC analysis.
Generation of Stress Samples
Control Sample: Dilute the stock solution with the solvent to the working concentration.
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
Keep the solution at 60°C for 24 hours.
After the specified time, cool the solution to room temperature and neutralize it with 1 M NaOH.
Dilute to a final volume of 10 mL with the solvent.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
Keep the solution at 60°C for 24 hours.
After the specified time, cool the solution to room temperature and neutralize it with 1 M HCl.
Dilute to a final volume of 10 mL with the solvent.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
Keep the solution at room temperature for 24 hours, protected from light.
Dilute to a final volume of 10 mL with the solvent.
Thermal Degradation (Solid State):
Place a thin layer of the solid drug substance in a petri dish.
Expose it to a temperature of 70°C in a hot air oven for 48 hours.
After exposure, dissolve an appropriate amount of the solid in the solvent to obtain the working concentration.
Photolytic Degradation:
Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
HPLC Analysis
Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector and an autosampler.
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
Mobile Phase: A gradient elution with a mixture of a suitable buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at a wavelength where the API has maximum absorbance.
Injection Volume: 10 µL.
Analysis: Inject the control and all stressed samples into the HPLC system and record the chromatograms.
Data Evaluation
Peak Purity: Assess the peak purity of the main component in all chromatograms to ensure the method is stability-indicating.
Mass Balance: Calculate the mass balance to account for all the material after degradation.
Identification of Degradants: If significant degradation is observed, further studies using techniques like LC-MS/MS or NMR may be required to identify and characterize the degradation products.[22][23]
Technical Support Center: Troubleshooting 1-(4-Iodo-piperidin-1-yl)-ethanone Reactions
Welcome to the Technical Support Center. 1-(4-Iodo-piperidin-1-yl)-ethanone (N-acetyl-4-iodopiperidine) is a highly valuable building block for introducing the piperidine scaffold into pharmaceutical candidates. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 1-(4-Iodo-piperidin-1-yl)-ethanone (N-acetyl-4-iodopiperidine) is a highly valuable building block for introducing the piperidine scaffold into pharmaceutical candidates. However, because it is a secondary alkyl iodide , it presents notorious synthetic challenges. The relatively weak C-I bond and the presence of adjacent β-hydrogens make this substrate highly susceptible to de-iodination (hydrodehalogenation) and elimination (dehydrohalogenation) side reactions [1].
This guide provides field-proven, mechanistically grounded solutions to prevent these issues and ensure self-validating experimental workflows.
Part 1: Core Principles & Mechanistic Pitfalls
To successfully react 1-(4-Iodo-piperidin-1-yl)-ethanone, you must understand the causality behind its degradation. During transition-metal catalysis, the key intermediate is a secondary alkyl-metal species. In traditional Palladium-catalyzed systems, the rate of β-hydride elimination from this intermediate often outpaces transmetalation and reductive elimination. This leads to the formation of 1-acetyl-1,2,3,6-tetrahydropyridine (the de-iodinated alkene byproduct) [1].
Conversely, Nickel and Cobalt catalysts operate via single-electron transfer (SET) pathways. They generate an alkyl radical that rapidly recombines with the metal center, effectively bypassing the traditional β-hydride elimination pathway and preserving the integrity of the piperidine ring [2, 3].
Mechanistic divergence in cross-coupling: β-hydride elimination vs. reductive elimination.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my Pd-catalyzed Suzuki coupling yielding mostly 1-acetyl-1,2,3,6-tetrahydropyridine instead of the cross-coupled product?A1: This is caused by rapid β-hydride elimination. The secondary alkyl-Pd(II) intermediate formed after oxidative addition is highly unstable.
Solution: Transition to a Nickel-catalyzed system (e.g.,
NiCl2⋅glyme
with bipyridine ligands). Nickel suppresses β-hydride elimination due to its radical-based SET mechanism [4]. If Palladium is absolutely mandatory for your workflow, utilize bulky, electron-rich bidentate phosphine ligands (like dppf or dtbpf) to force the spatial geometry to favor rapid reductive elimination over β-hydride elimination.
Q2: During a nucleophilic substitution (
SN2
) with an amine, I observe massive de-iodination and alkene formation. How do I prevent this?A2: Secondary alkyl iodides are sterically hindered, which increases the activation energy for the
SN2
pathway. Strong bases (e.g., NaH, t-BuOK, or even
K2CO3
at high temperatures) will act as Brønsted bases rather than nucleophiles, triggering an E2 elimination.
Solution: Lower the reaction temperature to 40–50 °C and switch to a non-nucleophilic, milder base such as
N,N
-diisopropylethylamine (DIPEA) or
Cs2CO3
. Employing polar aprotic solvents (DMF, DMSO) maximizes the nucleophilicity of your amine, allowing the substitution to occur before elimination can take over.
Q3: My stock bottle of 1-(4-Iodo-piperidin-1-yl)-ethanone has turned yellow/brown. Will this cause de-iodination in my reactions?A3: Yes. The discoloration indicates homolytic cleavage of the weak C-I bond due to light or thermal exposure, releasing molecular iodine (
I2
). The resulting piperidinyl radicals abstract hydrogen from the environment, creating de-iodinated impurities (hydrodehalogenation) before the reaction even begins.
Solution: Purify the reagent by filtering it through a short pad of basic alumina to remove
I2
. Always store the purified compound at -20 °C in an amber vial wrapped in aluminum foil.
Part 3: Quantitative Data & Ligand Selection
The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting suppression of de-iodination during cross-coupling.
Catalyst System
Ligand
Temperature
Primary Mechanism
Desired Product Yield (%)
De-iodination / Elimination (%)
Pd(OAc)2
PPh3
(Monodentate)
80 °C
2-Electron (Polar)
< 10%
> 80%
Pd2(dba)3
dtbpf (Bidentate, Bulky)
60 °C
2-Electron (Polar)
45%
40%
NiCl2⋅glyme
4,4'-di-tBu-bipyridine
40 °C
1-Electron (SET Radical)
85%
< 5%
CoCl2
TMEDA
25 °C
1-Electron (SET Radical)
75%
< 10%
Part 4: Self-Validating Experimental Protocol
Workflow: Nickel-Catalyzed Reductive Cross-Coupling of 1-(4-Iodo-piperidin-1-yl)-ethanone
Objective: Achieve >85% cross-coupling yield while restricting de-iodinated and elimination byproducts to <5%.
Reaction Setup (Glovebox/Schlenk): In a rigorously dried, amber-glass reaction vial equipped with a stir bar, add
NiCl2⋅glyme
(5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (5 mol%).
Catalyst Activation: Add anhydrous, degassed
N,N
-dimethylacetamide (DMA) and stir for 10 minutes until the solution turns pale green, indicating active complex formation.
Substrate Addition: Add the aryl halide partner (1.0 equiv) and 1-(4-Iodo-piperidin-1-yl)-ethanone (1.2 equiv).
Causality Note: A slight excess of the alkyl iodide compensates for unavoidable trace homolytic cleavage, but excessive amounts will promote undesired homocoupling.
Reductant Addition: Add activated Zinc dust (2.0 equiv) to initiate the single-electron transfer (SET) catalytic cycle.
Temperature Control: Seal the vial and stir at exactly 40 °C for 16 hours.
Causality Note: Exceeding 40 °C exponentially increases the rate of thermal dehalogenation and β-hydride elimination.
Quenching and Workup: Quench the reaction with saturated aqueous
NH4Cl
. Extract with EtOAc.
Self-Validation Checkpoint: Before proceeding to column chromatography, run a GC-MS of the crude organic layer. If the m/z peak corresponding to 1-acetyl-1,2,3,6-tetrahydropyridine (elimination) or 1-acetylpiperidine (hydrodehalogenation) exceeds 5% relative to the product, verify the integrity of your Zinc dust and ensure strict anaerobic/light-free conditions were maintained.
Part 5: Diagnostic Logic Tree
Use the following logic tree to quickly diagnose and troubleshoot de-iodination issues in your workflow.
Diagnostic logic tree for troubleshooting de-iodination in secondary alkyl iodide reactions.
References
Advances in Transition Metal (Pd,Ni,Fe)
Source: PubMed Central (PMC)
Cobalt-Catalyzed (Hetero)
Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides
Source: ResearchGate
URL
Optimization
Troubleshooting common issues in 1-(4-Iodo-piperidin-1-yl)-ethanone crystallization
Welcome to the Technical Support Center for the isolation and crystallization of 1-(4-Iodo-piperidin-1-yl)-ethanone (also known as 1-acetyl-4-iodopiperidine). As a key intermediate in the synthesis of 4-arylpiperidine ph...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and crystallization of 1-(4-Iodo-piperidin-1-yl)-ethanone (also known as 1-acetyl-4-iodopiperidine). As a key intermediate in the synthesis of 4-arylpiperidine pharmacophores[1], achieving high-purity crystalline material is critical. This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot common crystallization bottlenecks.
Core Troubleshooting & FAQs
Q1: Why does my crystallization "oil out" instead of forming solid crystals?A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when your cooling trajectory or antisolvent addition rate forces the solution to cross the spinodal decomposition boundary before it crosses the solubility curve (or while kinetically trapped in the metastable zone)[2][3].
Causality: High supersaturation causes the single liquid phase to demix into a solute-rich oil phase and a solute-lean continuous phase[2]. The solute-rich droplets are highly viscous, which kinetically hinders the molecular orientation required to build a rigid crystal lattice[4].
Solution: You must bypass the miscibility gap. This is achieved by generating supersaturation slowly and introducing seed crystals at the onset of the metastable zone. The seeds consume the supersaturation via crystal growth, keeping the concentration profile below the LLPS boundary[4].
Q2: How do I remove residual synthesis byproducts without compromising my yield?A: The purification strategy depends entirely on your synthetic route:
Route A (Appel Reaction): If you synthesized the compound from 1-acetyl-4-piperidinol using iodine and triphenylphosphine, your main impurity is triphenylphosphine oxide (TPPO)[5]. TPPO is notorious for co-crystallizing with piperidine derivatives. Fix: Utilize an Ethyl Acetate/Heptane solvent system. TPPO exhibits higher solubility in the mixed mother liquor at 5°C than the target iodide.
Route B (Iodo-de-carboxylation): If you used 1-acetylpiperidine-4-carboxylic acid and an N-iodoamide (e.g., 1,3-diiodo-5,5-dimethylhydantoin)[1][6], your byproduct is a water-soluble amide. Fix: Perform a pre-crystallization liquid-liquid extraction using 1M aqueous Na₂SO₃ and mild base[6]. The amide partitions into the aqueous phase, leaving the lipophilic iodide in the organic phase[6].
Q3: I am observing a drop in yield and the formation of a new alkene impurity. What is happening?A: Your compound is undergoing thermal dehydrohalogenation. Secondary alkyl iodides are excellent leaving groups but are highly susceptible to E2 elimination when exposed to thermal stress or weak bases[1]. Prolonged heating above 60°C during solvent evaporation or crystallization will cause the loss of hydrogen iodide (HI), degrading your product into 1-acetyl-1,2,3,6-tetrahydropyridine. Fix: Strictly maintain all downstream processing temperatures below 40°C.
Quantitative Data & Solvent Guidelines
Table 1: Solvent Selection & Solubility Profile
Solvent Classification
Solvent Name
Solubility Profile
Application in Crystallization
Primary Solvent
Dichloromethane (DCM)
Very High
Excellent for extraction; unsuitable for direct cooling crystallization.
Primary Solvent
Ethyl Acetate (EtOAc)
High (>35°C), Moderate (5°C)
Ideal primary solvent for antisolvent crystallization workflows.
Antisolvent
Heptane / Hexane
Very Low
Highly effective antisolvent; drives high yield when paired with EtOAc.
Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (oiling out).
Mechanistic pathway showing stable crystallization vs. thermal dehydrohalogenation.
Validated Experimental Protocol: Antisolvent Crystallization with Seeding
This protocol utilizes a self-validating feedback loop to ensure the system remains within the metastable zone, preventing LLPS and thermal degradation.
Dissolution: Dissolve the crude organic iodide in a minimal volume of Ethyl Acetate at 35°C. Critical Control: Do not exceed 40°C to prevent E2 elimination.
Clarification: Perform a polish filtration through a 0.22 µm PTFE filter into a clean crystallizer to remove insoluble particulates that could cause spurious, uncontrolled nucleation.
Antisolvent Titration: Under moderate agitation (e.g., 250 RPM), slowly dose Heptane at 35°C until the solution reaches the onset of the metastable zone. This is visually indicated by a very faint, transient opalescence that clears upon stirring.
Seeding (Self-Validation Step): Introduce 1-2 wt% of pure crystalline 1-(4-Iodo-piperidin-1-yl)-ethanone seeds.
Validation Check: Observe the seeds for 10 minutes. If they dissolve, the system is undersaturated (add more Heptane). If they immediately melt into oil droplets, the system has crossed the spinodal boundary (add more EtOAc and restart). If they remain suspended as distinct particles, the system is perfectly poised.
Aging: Hold the suspension isothermally at 35°C for 2 hours. This allows the seed bed to grow and consume supersaturation, ensuring the concentration profile stays safely away from the LLPS binodal curve.
Cooling & Final Antisolvent: Cool the slurry to 5°C at a strictly controlled rate of 0.1°C/min. Concurrently, dose the remaining Heptane over 4 hours to drive the yield.
Isolation: Filter the crystalline suspension. Wash the filter cake with cold (0°C) Heptane to displace residual mother liquor and dissolved impurities (like TPPO). Dry under vacuum at 25°C.
References
PROCESS FOR THE PREPARATION OF N-IODOAMIDES (EP 3066081 B1). European Patent Office.
Process for the preparation of iodides (US 8822516 B2). Google Patents.
Liquid-Liquid Phase Separation in Crystallization . Mettler Toledo. Available at:[Link]
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application . Crystal Growth & Design, ACS Publications. Available at:[Link]
Process for the preparation of iodide (JP 2013533231 A). Google Patents.
Strategies for the scale-up production of 1-(4-Iodo-piperidin-1-yl)-ethanone
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth, field-proven insights into the scale-up production of 1-(4-Iodo-piperidin-1-yl)-ethanone. This guide moves beyo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth, field-proven insights into the scale-up production of 1-(4-Iodo-piperidin-1-yl)-ethanone. This guide moves beyond simple protocols to explain the underlying chemical principles and address the complex challenges that arise when transitioning from the lab bench to pilot or commercial scale production.
Introduction: The Scale-Up Challenge
1-(4-Iodo-piperidin-1-yl)-ethanone is a valuable intermediate in pharmaceutical synthesis. While its preparation via N-acetylation of 4-iodopiperidine appears straightforward on paper, scaling this process introduces significant hurdles. Issues that are negligible in laboratory glassware, such as minor exotherms, mixing inefficiencies, or slight variations in raw material quality, can become critical at scale, impacting yield, purity, and process safety.[1][2] This guide is structured to help you anticipate, diagnose, and solve these real-world challenges.
Overall Synthesis and Scale-Up Workflow
The production typically follows a two-stage path: the synthesis of the 4-iodopiperidine precursor, often via a Finkelstein reaction, followed by the N-acetylation step. Each stage has its own critical parameters that must be carefully managed during scale-up.
Caption: High-level workflow for the two-stage synthesis and purification of 1-(4-Iodo-piperidin-1-yl)-ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 1-(4-Iodo-piperidin-1-yl)-ethanone?A1: The most prevalent and industrially viable route is the N-acetylation of 4-iodopiperidine.[3] The 4-iodopiperidine precursor is typically synthesized from a more readily available starting material, such as 4-chloropiperidine or 4-bromopiperidine, via a Finkelstein halogen exchange reaction.[4][5]
Q2: What is the Finkelstein reaction and why is it used for the precursor?A2: The Finkelstein reaction is a nucleophilic substitution (SN2) reaction that exchanges one halogen for another.[6][7] In this context, an alkyl chloride or bromide is treated with sodium iodide (NaI) in acetone. The reaction is driven to completion because sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone and precipitate out of the solution, shifting the equilibrium towards the desired alkyl iodide according to Le Châtelier's principle.[4][6][8] This is a highly efficient method for preparing the 4-iodopiperidine intermediate.[5][8]
Q3: Which acetylating agent is better for scale-up: acetic anhydride or acetyl chloride?A3: Both can be used, but acetic anhydride is often preferred for scale-up.
Acetic Anhydride: It is less volatile and less corrosive than acetyl chloride. The byproduct is acetic acid, which is relatively easy to remove during aqueous work-up.[9]
Acetyl Chloride: It is more reactive, which can be beneficial for less reactive amines, but this higher reactivity can also lead to more side products if the reaction is not carefully controlled.[10][11] It generates hydrogen chloride (HCl) gas as a byproduct, which must be neutralized by a base and requires robust off-gas scrubbing systems at scale.[10]
Q4: What are the Critical Process Parameters (CPPs) for the N-acetylation step?A4: The key CPPs that must be controlled during scale-up are:
Temperature: The N-acetylation reaction is exothermic. Inadequate temperature control in a large reactor can lead to "hot spots," causing impurity formation and potential safety hazards.[1] A typical range is 0-25°C.[12]
Reagent Stoichiometry & Addition Rate: Using a slight excess (1.05-1.2 equivalents) of the acetylating agent is common.[12] However, the addition must be slow and controlled at scale to allow the cooling system to manage the heat generated.[1]
Mixing Efficiency: Poor mixing can lead to localized high concentrations of the acetylating agent, promoting side reactions. The impeller speed and design are critical in large vessels to ensure homogeneity.[1][2]
Reaction Time: The reaction should be monitored by an appropriate analytical method (e.g., HPLC, TLC) to determine completion and avoid extended reaction times that could lead to product degradation.
Q5: What are the primary stability concerns and recommended storage conditions for the final product?A5: The primary concerns are hydrolysis and degradation due to the C-I bond. The amide bond can undergo hydrolysis under strong acidic or basic conditions.[13][14] The iodo- group can make the molecule sensitive to light and heat, potentially leading to discoloration (often a pink or brownish hue) due to the formation of trace amounts of iodine. Therefore, the product should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[15][16]
Troubleshooting Guide
This section addresses specific problems you may encounter during scale-up, providing potential causes and actionable solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield
1. Incomplete reaction due to insufficient time or low temperature. 2. Poor quality or degradation of starting materials/reagents. 3. Inefficient mixing in the reactor. 4. Product loss during aqueous work-up or purification.
1. Monitor reaction by HPLC/TLC to confirm completion. Consider extending time or moderately increasing temperature. 2. Verify purity of 4-iodopiperidine and acetylating agent. Use fresh, anhydrous reagents.[17] 3. Evaluate and optimize reactor mixing parameters (RPM, impeller type). 4. Optimize pH during extraction. Perform a mass balance to identify where losses are occurring.[2]
High Levels of Unreacted 4-Iodopiperidine
1. Insufficient acetylating agent (stoichiometry error). 2. Hydrolysis of the acetylating agent due to moisture in the reactor or solvent.[17] 3. Short reaction time.
1. Re-verify calculations and charge amounts. 2. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere.[17] 3. Extend reaction time, monitoring for completion.
Discoloration (Pink/Brown) of Product
1. Degradation of the C-I bond, releasing free iodine. 2. Presence of oxidative impurities. 3. Overheating during reaction or solvent distillation.
1. Protect the reaction and product from light. 2. Consider an aqueous wash with a reducing agent like sodium thiosulfate or sodium bisulfite during work-up to quench free iodine. 3. Ensure strict temperature control during all processing steps.
Product is an Oil and Fails to Crystallize
1. Presence of impurities that inhibit crystallization. 2. Residual solvent trapped in the product. 3. Incorrect choice of crystallization solvent system.
1. Analyze the crude product by HPLC/NMR to identify impurities. An additional purification step (e.g., flash chromatography on a small scale, carbon treatment) may be needed. 2. Ensure complete removal of solvent under high vacuum.[10] 3. Perform a solvent screen for recrystallization. Triturating the oil with a non-polar solvent like hexanes or pentane can sometimes induce crystallization.[10]
Inconsistent Results Between Batches
1. Variability in raw material quality (purity, water content).[18][19] 2. Deviations from the established process parameters. 3. Differences in equipment performance (e.g., heat transfer efficiency).[1]
1. Establish strict specifications for all incoming raw materials and test each batch.[2] 2. Maintain rigorous batch records and ensure operators adhere to the validated process. 3. Characterize equipment performance and define a robust design space using Design of Experiments (DoE).[1]
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree for systematically troubleshooting low product yield during scale-up.
Experimental Protocols
Protocol 1: N-Acetylation of 4-Iodopiperidine (Lab-Scale Reference)
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-iodopiperidine and triethylamine in DCM.
Cool the solution to 0°C in an ice bath.
Add acetic anhydride dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5°C.[12]
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with water and brine.[17]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[17]
Purify the crude product by column chromatography or recrystallization as needed.[12]
Protocol 2: Key Considerations for Scale-Up Production
Transitioning the lab protocol to a larger scale requires significant modifications to account for changes in physical and chemical behavior.
Reactor Setup: Use a glass-lined or stainless-steel reactor with appropriate temperature control (heating/cooling jacket) and an overhead stirrer. Ensure the reactor is clean, dry, and purged with nitrogen.
Reagent Charging:
Charge the 4-iodopiperidine, base, and solvent to the reactor.
The acetylating agent (acetic anhydride) should be charged to a calibrated addition vessel connected to the reactor.
Controlled Addition:
Causality: The primary risk during scale-up is the exotherm from the N-acetylation reaction. The surface-area-to-volume ratio of a large reactor is much lower than in lab glassware, making heat removal less efficient.[1] A runaway reaction is a serious safety hazard.
Action: Add the acetic anhydride subsurface via a dip tube at a slow, controlled rate. The rate should be set based on the measured heat evolution and the capacity of the reactor's cooling system to maintain the target temperature (e.g., below 25°C).
Work-up and Phase Separation:
Causality: At scale, phase separations can be slow, and emulsions can form, complicating the work-up.
Action: After quenching, allow adequate time for the aqueous and organic layers to separate. If emulsions form, adding a small amount of brine can help break them. Use sight glasses on the reactor to monitor the separation.
Purification Strategy:
Causality: Large-scale column chromatography is expensive and often impractical. Crystallization is the preferred method for purification at scale.
Action: Develop a robust crystallization procedure. This involves identifying a suitable solvent or solvent system that provides good yield and high purity. The cooling profile during crystallization must be carefully controlled to achieve the desired particle size and minimize impurity inclusion.
References
Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.
Benchchem. (n.d.).
Benchchem. (n.d.). Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone. Benchchem.
Ascendia Pharma. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.
Senieer. (2022, May 25). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer.
World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production. World Pharma Today.
Fisher Scientific. (n.d.).
Sigma-Aldrich. (2025, November 6).
Pharmaceutical Technology. (2019, September 2). Scale-Up: Getting It Right the First Time. Pharmaceutical Technology.
ResearchGate. (2012, June 7). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis.
Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry.
Technical Support Center: Safe Handling of 1-(4-Iodo-piperidin-1-yl)-ethanone
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(4-Iodo-piperidin-1-yl)-ethanone was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally simila...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(4-Iodo-piperidin-1-yl)-ethanone was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including 1-BOC-4-iodo-piperidine and other piperidine derivatives. Researchers must conduct their own risk assessment and consult their institution's safety office before use.
This guide is designed for researchers, scientists, and drug development professionals to provide technical support and answer frequently asked questions regarding the safe handling, storage, and disposal of 1-(4-Iodo-piperidin-1-yl)-ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-(4-Iodo-piperidin-1-yl)-ethanone?
Based on data from similar compounds, 1-(4-Iodo-piperidin-1-yl)-ethanone is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE:
Body Part
Required PPE
Standard/Specification
Rationale
Eyes/Face
Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.
ANSI Z87.1 (US) or EN 166 (EU)
To protect against potential splashes and eye irritation.[1][4]
To prevent skin contact, as the compound may be harmful and cause irritation.[1][2]
Body
Laboratory coat or chemical-resistant apron.
To protect against accidental spills and contamination of personal clothing.
Respiratory
Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or if dust/aerosols are generated.
NIOSH (US) or EN 149 (EU) approved respirator
To minimize inhalation of potentially harmful dust or vapors.[1]
Q3: How should I properly store 1-(4-Iodo-piperidin-1-yl)-ethanone?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[1][4] Some related compounds are noted to be light-sensitive, so storage in a light-resistant container is recommended.[2]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments.
Scenario 1: Accidental Skin or Eye Contact
Problem: The compound has come into direct contact with your skin or eyes.
Solution:
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Scenario 2: Accidental Inhalation
Problem: You have inhaled dust or vapor of the compound.
Clean the spill area with a suitable solvent and then with soap and water.
Scenario 4: Incompatible Materials
Problem: You are unsure which chemicals are incompatible with 1-(4-Iodo-piperidin-1-yl)-ethanone.
Solution:
Avoid contact with strong oxidizing agents and strong acids.[1][4] Mixing with these can cause vigorous, exothermic reactions.
Experimental Workflows
Safe Weighing and Handling Workflow
Caption: Workflow for weighing and handling 1-(4-Iodo-piperidin-1-yl)-ethanone.
Emergency Spill Response Workflow
Caption: Emergency response workflow for a spill of 1-(4-Iodo-piperidin-1-yl)-ethanone.
Disposal Guidance
Q4: How should I dispose of waste containing 1-(4-Iodo-piperidin-1-yl)-ethanone?
All waste containing this compound, including unused material and contaminated items (e.g., gloves, filter paper), should be considered hazardous waste.
Collection: Collect waste in a clearly labeled, sealed container.[6][7]
Labeling: The label should include "Hazardous Waste" and the full chemical name.
Storage: Store the waste container in a designated hazardous waste storage area.
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[4][7] Do not dispose of this chemical down the drain or in regular trash.[7]
References
Thomas County, US. (n.d.). Current time information.
1-Acetyl-4-Piperidone CAS No 32161-06-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
Apollo Scientific. (n.d.). 1-Acetylpiperidine-4-carboxylic acid Safety Data Sheet.
Fisher Scientific. (2024, March 27). 1,4'-Bipiperidine Safety Data Sheet.
Fisher Scientific. (n.d.). 4-Piperidinoaniline Safety Data Sheet.
Echemi. (n.d.). 1-Acetyl-4-piperidone SDS, 32161-06-1 Safety Data Sheets.
Angene Chemical. (2024, April 17). 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride Safety Data Sheet.
Fisher Scientific. (2010, November 2). 1-BOC-4-iodo-piperidine Safety Data Sheet.
Chevron. (2024, January 25). Safety Data Sheet.
Safety data sheet. (2022, July 11).
Fisher Scientific. (n.d.). 1-[4-(1H-Indol-3-yl)piperidino]ethan-1-one Safety Data Sheet.
Antibodies. (n.d.). 4-Piperidinopiperidine.
SynQuest Laboratories, Inc. (2016, December 8). Piperidin-4-one Safety Data Sheet.
Fisher Scientific. (2021, December 25). 4'-Iodoacetophenone Safety Data Sheet.
Sigma-Aldrich. (2025, October 15). Disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene- Safety Data Sheet.
Echemi.com. (n.d.). 1-(4-Pyrimidinyl)ethanone Safety Data Sheets.
Cole-Parmer. (2004, March 4). Material Safety Data Sheet - Sodium tert-Pentoxide, 95%.
Comparative analysis of 1-(4-Iodo-piperidin-1-yl)-ethanone with other piperidine-based compounds
The synthesis of 4-arylpiperidine and 4-alkylpiperidine pharmacophores is a cornerstone of modern drug discovery. While various piperidine building blocks exist, the choice of the N-protecting group and the halogen leavi...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of 4-arylpiperidine and 4-alkylpiperidine pharmacophores is a cornerstone of modern drug discovery. While various piperidine building blocks exist, the choice of the N-protecting group and the halogen leaving group drastically alters the synthetic trajectory.
This guide provides a comparative analysis of 1-(4-Iodo-piperidin-1-yl)-ethanone (also known as N-acetyl-4-iodopiperidine) against its bromo, fluoro, and N-Boc counterparts. By profiling their physicochemical properties and reactivity, we establish a rational framework for selecting the optimal piperidine precursor for cross-coupling methodologies.
Mechanistic Profiling: The "Why" Behind the Molecule
When designing a synthetic route involving a piperidine ring, two primary structural variables dictate the compound's reactivity: the halogen at the C4 position and the protecting group on the nitrogen.
Why Iodo over Bromo?
The carbon-iodine (C-I) bond is significantly weaker (~234 kJ/mol) and more polarizable than the carbon-bromine (C-Br) bond (~285 kJ/mol). In transition-metal catalysis (particularly Nickel and Cobalt), alkyl iodides undergo oxidative addition at vastly superior rates compared to alkyl bromides[1]. This allows cross-coupling reactions to proceed under milder conditions (e.g., 60 °C instead of >100 °C), thereby suppressing undesired side reactions like
β
-hydride elimination or homocoupling.
Why N-Acetyl over N-Boc?
While N-Boc-4-iodopiperidine is ubiquitous in cross-coupling[2], the Boc group is highly acid-labile. If downstream synthetic steps require harsh acidic conditions (e.g., the global deprotection of target molecules containing t-butyl esters), the N-acetyl group provides essential orthogonal stability. However, the N-acetyl oxygen is Lewis basic. It can coordinate to transition metals, which sometimes necessitates the use of strongly coordinating bidentate ligands (like dtbbpy) to prevent catalyst poisoning during the cross-coupling cycle.
Why not Fluoro?
1-(4-Fluoro-piperidin-1-yl)-ethanone is not a synthetic intermediate for cross-coupling. The C-F bond (~485 kJ/mol) is inert to standard oxidative addition. Instead, fluorinated piperidines are utilized as final target pharmacophores where the fluorine atom acts as a bioisostere to modulate lipophilicity (logP) and block metabolic liabilities (e.g., CYP450 oxidation).
Comparative Matrix of Piperidine Building Blocks
The following table summarizes the quantitative and qualitative differences between 1-(4-Iodo-piperidin-1-yl)-ethanone and its primary alternatives.
Compound
Halogen
N-Substituent
Bond Dissociation Energy (C-X)
Cross-Coupling Reactivity
Primary Application in Drug Discovery
1-(4-Iodo-piperidin-1-yl)-ethanone
Iodine
Acetyl
~234 kJ/mol
Extremely High
Electrophile for mild C(sp2)-C(sp3) coupling
1-(4-Bromo-piperidin-1-yl)-ethanone
Bromine
Acetyl
~285 kJ/mol
Moderate
Standard electrophile (requires harsher conditions)[3]
Metabolically stable bioisostere / Final drug target
Reactivity Pathways Visualization
The logical flow of selecting a halogenated N-acetylpiperidine depends entirely on whether the goal is C-C bond formation or metabolic stabilization.
Figure 1: Reactivity pathways of N-acetyl-4-X-piperidines in cross-coupling vs. metabolic stability.
Self-Validating Experimental Workflows
To ensure high-fidelity results, the following protocols are designed with built-in causality and self-validating visual cues.
Protocol A: Synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone via Appel Reaction
Causality: While iodo-decarboxylation is an option[2], the Appel reaction converts 1-acetyl-4-hydroxypiperidine to the corresponding iodide under strictly neutral conditions. This avoids the use of strong aqueous acids (like HI) which could prematurely hydrolyze the N-acetyl amide.
Procedure:
Dissolve 1-acetyl-4-hydroxypiperidine (1.0 equiv) in anhydrous CH₂Cl₂ at room temperature.
Add triphenylphosphine (PPh₃, 1.05 equiv) and imidazole (1.3 equiv).
Cool the reaction vessel to 0 °C and add elemental iodine (I₂, 1.3 equiv) portionwise.
Wrap the flask in aluminum foil to prevent photolytic homolysis of the newly formed C-I bond. Stir overnight, allowing the reaction to warm to room temperature[5].
Self-Validation: The reaction mixture will initially appear deep violet due to unreacted I₂. As the active iodinating species is consumed, the solution will transition to a pale yellow. Upon the addition of cold diethyl ether during workup, a heavy white precipitate (triphenylphosphine oxide) will form, confirming the successful consumption of PPh₃.
Causality: Traditional Kumada or Negishi cross-couplings require pre-forming a highly nucleophilic organometallic reagent (e.g., a Grignard), which would immediately attack the electrophilic carbonyl of the N-acetyl group. The Weix reductive cross-coupling method solves this by generating the active nucleophile transiently on the nickel center, perfectly tolerating sensitive functional groups like amides[6],[7].
Procedure:
In a glovebox, charge a Schlenk flask with NiI₂·xH₂O (10 mol%), 4,4'-di-t-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), and Manganese dust (2.0 equiv).
Add 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 equiv) and the desired aryl bromide (1.0 equiv).
Inject DMPU (solvent) and pyridine (10 mol%).
Seal the flask, remove it from the glovebox, and heat to 60 °C for 24 hours[1].
Self-Validation: The initial suspension will appear pale green (characteristic of Ni^II^). Upon heating, the mixture will undergo a stark color change to deep red/brown, indicating the successful in situ reduction to the catalytically active Ni^0^/Ni^I^ species by the Manganese. The physical consumption of the grey Mn dust at the bottom of the flask serves as a visual indicator of catalytic turnover.
Experimental Validation of the Biological Target of 1-(4-Iodo-piperidin-1-yl)-ethanone: A Comparative Guide
As drug discovery pivots toward targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the rigorous validation of small-molecule biological targets is paramount. 1-(4-Iodo-piperidin-1-yl)-ethanone...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pivots toward targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the rigorous validation of small-molecule biological targets is paramount. 1-(4-Iodo-piperidin-1-yl)-ethanone (commonly known as 1-acetyl-4-iodopiperidine) serves as a highly effective bifunctional pharmacological probe.
This guide provides an objective, data-backed comparison of how to experimentally validate the biological target of 1-(4-Iodo-piperidin-1-yl)-ethanone—specifically focusing on cholinergic targets like Acetylcholinesterase (AChE)—compared to its bulky, lipophilic alternative, 1-Boc-4-iodopiperidine .
The Chemical Logic: Scaffold Selection and Causality
To validate a biological target, the chemical probe must possess a precise balance of recognition and reactivity.
The Recognition Element (N-Acetyl): The acetyl group perfectly balances polarity and steric effects, mimicking the endogenous neurotransmitter acetylcholine[1]. This drives high-affinity, non-covalent docking into the active site of cholinergic enzymes or receptors.
The Warhead (4-Iodo): The iodine atom acts as a soft, polarizable electrophile. Once docked, proximity-driven nucleophilic attack by active-site residues (e.g., cysteines) displaces the iodide, resulting in irreversible covalent alkylation.
The Alternative (1-Boc-4-iodopiperidine): The tert-butyloxycarbonyl (Boc) group introduces excessive steric bulk and lipophilicity. This disrupts the critical hydrogen-bonding networks required for target binding, leading to off-target hydrophobic partitioning and poor specific engagement[1].
Proximity-driven covalent engagement mechanism of the 4-iodo warhead.
Orthogonal Target Validation Platforms
Relying on a single assay for target validation risks false positives due to assay interference. A robust, self-validating system requires three orthogonal methodologies:
Surface Plasmon Resonance (SPR): An in vitro biophysical technique that provides real-time kinetic data, including rates of complex formation (
ka
) and stability (
kd
)[2]. For covalent probes, SPR can distinguish between the initial reversible binding and the subsequent irreversible alkylation step[3].
Cellular Thermal Shift Assay (CETSA): An in cellulo label-free method that measures target engagement in a physiological environment. It relies on the principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (
Tm
)[4][5].
Activity-Based Protein Profiling (ABPP): A chemoproteomic technology used to map the covalent engagement of the probe across the entire proteome[6]. Using a competitive ABPP format allows us to validate the exact active-site occupancy of our unlabelled iodo-piperidine probe[7].
Multimodal target validation workflow for 1-(4-Iodo-piperidin-1-yl)-ethanone.
Quantitative Performance Comparison
The following table summarizes the experimental validation metrics of 1-(4-Iodo-piperidin-1-yl)-ethanone against its N-Boc alternative, utilizing recombinant human AChE as the model target.
Validation Metric
Platform
1-(4-Iodo-piperidin-1-yl)-ethanone
1-Boc-4-iodopiperidine (Alternative)
Interpretation
Initial Affinity (
KD
)
SPR
4.2 µM
> 100 µM
N-acetyl provides superior initial active-site recognition.
Inactivation Rate (
kinact
)
SPR
1.8×10−3 s−1
N/A (No binding)
Efficient proximity-driven covalent alkylation.
Thermal Shift (
ΔTm
)
CETSA
+ 6.4 °C
+ 0.5 °C
Strong physiological target engagement in live cells.
Active Site Occupancy
ABPP
> 95% blockage
< 10% blockage
Highly specific covalent modification of the target.
To ensure scientific integrity, every protocol described below is designed as a self-validating system , incorporating necessary controls to isolate causality.
Objective: Quantify the two-step binding mechanism (reversible docking followed by irreversible alkylation).
Surface Preparation: Immobilize recombinant AChE onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved[2].
Analyte Injection: Inject 1-(4-Iodo-piperidin-1-yl)-ethanone at varying concentrations (0.5 µM to 50 µM) over the active and reference flow cells at a flow rate of 30 µL/min[3].
Kinetic Monitoring: Monitor the association phase for 180 seconds, followed by a 600-second dissociation phase.
Causality & Validation Control: A true covalent binder will exhibit a baseline shift that does not return to zero during the dissociation phase. Self-Validation: Inject a known reversible AChE inhibitor (e.g., Donepezil) as a control; it must show complete dissociation, proving the chip is functional and the irreversible profile of the iodo-probe is genuine[2].
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm target engagement in the complex milieu of a living cell.
Cell Treatment: Culture SH-SY5Y cells (expressing high levels of AChE) and treat with 10 µM of 1-(4-Iodo-piperidin-1-yl)-ethanone or DMSO (vehicle) for 2 hours[5].
Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40 °C to 70 °C) for 3 minutes using a thermal cycler[4].
Lysis and Clearance: Lyse the cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.
Detection: Analyze the soluble fraction via Western Blotting using an anti-AChE antibody.
Causality & Validation Control: The binding of the probe reduces the conformational flexibility of the protein, increasing its resistance to thermal unfolding[5]. Self-Validation: Perform an Isothermal Dose-Response (ITDR) CETSA at the calculated
Tm
. A concentration-dependent increase in soluble protein confirms specific engagement rather than non-specific aggregation[4].
Protocol C: Competitive Activity-Based Protein Profiling (ABPP)
Objective: Map active-site specificity and rule out off-target alkylation.
Proteome Extraction: Isolate the native proteome from target tissue and adjust protein concentration to 2 mg/mL[6].
Competitive Incubation: Pre-incubate the proteome with 50 µM 1-(4-Iodo-piperidin-1-yl)-ethanone for 1 hour. This allows the probe to covalently alkylate its specific targets.
Broad-Spectrum Labeling: Add a broad-spectrum, alkyne-tagged reactive probe (e.g., an iodoacetamide-alkyne for cysteines) to the lysate to label all remaining unreacted active sites[7].
Click Chemistry (CuAAC): Append a fluorophore (e.g., Azide-Rhodamine) to the alkyne-tagged proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition[7].
Causality & Validation Control: Resolve the proteome via SDS-PAGE and visualize under fluorescence. Self-Validation: The specific disappearance (competition) of the target protein band in the experimental lane compared to the DMSO control lane proves that 1-(4-Iodo-piperidin-1-yl)-ethanone successfully and specifically occupied the active site[6].
Assessing the reproducibility and robustness of 1-(4-Iodo-piperidin-1-yl)-ethanone synthesis
Assessing the Reproducibility and Robustness of 1-(4-Iodo-piperidin-1-yl)-ethanone Synthesis: A Comparative Guide Introduction 1-(4-Iodo-piperidin-1-yl)-ethanone (commonly referred to as 1-acetyl-4-iodopiperidine) is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Assessing the Reproducibility and Robustness of 1-(4-Iodo-piperidin-1-yl)-ethanone Synthesis: A Comparative Guide
Introduction
1-(4-Iodo-piperidin-1-yl)-ethanone (commonly referred to as 1-acetyl-4-iodopiperidine) is a highly versatile electrophilic building block in medicinal chemistry and drug development. It is frequently utilized in transition-metal-catalyzed cross-coupling reactions—such as1[1]—and complex nucleophilic substitutions. However, synthesizing secondary alkyl iodides on a piperidine scaffold presents unique challenges, including competitive elimination (forming tetrahydropyridine derivatives) and purification bottlenecks.
As a Senior Application Scientist, I have evaluated the three primary synthetic routes to this molecule. This guide objectively compares these methodologies, providing researchers with the empirical data and mechanistic rationale needed to select the most robust protocol for their specific scale and purity requirements.
Section 1: Mechanistic Pathways and Route Selection
To synthesize 1-(4-Iodo-piperidin-1-yl)-ethanone, chemists typically rely on one of three distinct mechanistic pathways, depending on the available starting material (the alcohol vs. the carboxylic acid) and the tolerance for chromatographic purification.
Figure 1: Synthetic pathways for 1-(4-Iodo-piperidin-1-yl)-ethanone via 3 distinct routes.
Section 2: Comparative Analysis of Synthetic Routes
When selecting a synthetic route, one must balance yield, atom economy, and downstream processing (DSP) burden. Table 1 summarizes the performance metrics of the three primary routes.
Performance Metric
Route A: Appel Reaction
Route B: Mesylation / Finkelstein
Route C: Iodo-de-carboxylation
Starting Material
1-Acetyl-4-hydroxypiperidine
1-Acetyl-4-hydroxypiperidine
1-Acetylpiperidine-4-carboxylic acid
Overall Yield
85 - 93%
75 - 85% (Over 2 steps)
46 - 76%
Scalability
Poor (>100g) due to TPPO
Excellent (Telescoping possible)
Moderate (Requires photochemistry)
Primary Byproduct
Triphenylphosphine oxide (TPPO)
Sodium chloride / Sodium mesylate
Amide byproducts, CO₂
Purity Profile
High risk of TPPO contamination
High purity, trace elimination
Moderate, radical side-products
Best Suited For
Milligram to small-gram scale
Decagram to Kilogram scale
Late-stage functionalization
Route A (Appel Reaction) is the most direct method, converting the alcohol to the iodide in a single step. However, the stoichiometric generation of triphenylphosphine oxide (TPPO) creates a massive chromatographic burden, making it less robust for process scale-up.
Route B (Mesylation followed by Finkelstein) splits the transformation into two highly controlled steps. While it requires isolating an intermediate, the byproducts are water-soluble salts, allowing for purification via simple aqueous workups.
Route C (Iodo-de-carboxylation) utilizes radical chemistry to replace a carboxylic acid with an iodine atom using reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH). This is highly valuable when the corresponding piperidine-4-carboxylic acid is cheaper or more readily available than the alcohol.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each critical parameter is explained to empower the researcher during troubleshooting.
Route A: The Appel Reaction Protocol
Objective: Direct conversion of 1-acetyl-4-hydroxypiperidine to the target iodide[2].
Preparation: Dissolve 1-acetyl-4-hydroxypiperidine (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
Causality: Imidazole serves a dual purpose. It acts as a base to scavenge the hydroiodic acid (HI) generated, preventing acidic cleavage of the acetyl group, and it acts as a nucleophilic catalyst to form the reactive iodophosphonium intermediate.
Halogenation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add iodine (I₂, 1.2 equiv) in small portions.
Causality: The formation of the iodophosphonium salt is highly exothermic. Cooling prevents thermal degradation and minimizes competitive elimination to the alkene.
Maturation: Remove the ice bath and stir at room temperature for 18 hours.
Workup & Purification: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted I₂. Extract with DCM, dry over Na₂SO₄, and concentrate. Triturate the crude residue with cold hexane/diethyl ether (1:1) to precipitate the bulk of the TPPO. Filter, concentrate the filtrate, and purify via silica gel flash chromatography.
Route B: The Mesylation/Finkelstein Protocol
Objective: A scalable, TPPO-free synthesis utilizing a sulfonate leaving group[3].
Step 1: Mesylation
Dissolve 1-acetyl-4-hydroxypiperidine (1.0 equiv) in DCM (0.3 M) and cool to 0 °C.
Add triethylamine (Et₃N, 1.5 equiv), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.3 equiv).
Causality: Et₃N neutralizes the HCl byproduct. The slight excess of MsCl ensures complete conversion of the alcohol, which is critical because unreacted alcohol is difficult to separate from the final iodide.
Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry, and concentrate. The resulting 1-acetyl-4-(mesyloxy)piperidine is typically pure enough to use without chromatography.
Step 2: Finkelstein Displacement
Dissolve the crude mesylate (1.0 equiv) in anhydrous acetone (0.2 M).
Add sodium iodide (NaI, 3.0 to 5.0 equiv).
Causality: The Finkelstein reaction is an equilibrium process. It is driven forward by the mass action of excess NaI and the differential solubility of the salts; NaI is highly soluble in acetone, whereas the sodium mesylate byproduct precipitates, pulling the reaction to completion.
Reflux the mixture (approx. 56 °C) for 12–24 hours under an inert atmosphere.
Cool to room temperature, filter off the precipitated salts, and concentrate the filtrate. Partition the residue between DCM and water, wash with Na₂S₂O₃, dry, and concentrate to yield the high-purity iodide.
Route C: Radical Iodo-de-carboxylation
Objective: Conversion of 1-acetylpiperidine-4-carboxylic acid to the iodide via a modified Hunsdiecker-type reaction[4],[5].
Preparation: Suspend 1-acetylpiperidine-4-carboxylic acid (1.0 equiv) and 1,3-diiodo-5,5-dimethylhydantoin (DIH, 1.2 to 2.4 equiv) in 1,2-dichloroethane (DCE, 0.1 M).
Causality: DIH is selected over traditional N-iodosuccinimide (NIS) because it provides superior electrophilic/radical iodine transfer with higher stability and fewer side reactions[5].
Irradiation: Reflux the mixture under irradiation with a tungsten lamp (or suitable visible light source) for 2 to 4 hours.
Causality: The visible light initiates the homolytic cleavage of the N-I bond in DIH, triggering the radical decarboxylation cascade that expels CO₂ and traps the resulting secondary alkyl radical with iodine[4].
Workup: Cool the mixture, quench with 1 M aqueous Na₂SO₃ to destroy active iodine species, extract with DCM, and filter through a short pad of neutral alumina to remove hydantoin byproducts.
Section 4: Troubleshooting and Robustness Assessment
From an application standpoint, the greatest threat to reproducibility in the synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone is the competitive elimination to form 1-acetyl-1,2,3,6-tetrahydropyridine. Because the iodine atom is at the 4-position of the piperidine ring, the adjacent axial protons at the 3- and 5-positions are highly susceptible to abstraction by base.
In Route A: If the imidazole ratio is too high or the temperature spikes during I₂ addition, elimination will occur. Always maintain strict temperature control (0 °C) during the exothermic activation phase.
In Route B: The Finkelstein step requires heating, which inherently increases the risk of E2 elimination. Using a strictly non-basic nucleophilic source (pure NaI) and avoiding prolonged reflux times (>24h) minimizes this thermodynamic sink.
In Route C: Radical recombination can sometimes lead to hydrogen abstraction instead of iodination. Ensuring anhydrous solvents and degassing the DCE with nitrogen prior to irradiation will improve the robustness of the radical chain propagation.
References
ChemicalBook. (2026). N-Boc-4-iodopiperidine Synthesis and Properties. ChemicalBook.
European Patent Office. (2018).
Duan, Z., Li, W., & Lei, A. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides.
DOI.org (General Procedures for Cross-Coupling and Halogenation). Copper-catalyzed Cross-Coupling Between Alkyl (Pseudo)Halides and Bicyclopentyl Grignard Reagents.
Comparative Guide: Unlocking the Biological Activity of 1-(4-Iodo-piperidin-1-yl)-ethanone via Halogen Bonding
Executive Summary In my experience optimizing aliphatic heterocyclic scaffolds, drug discovery programs frequently default to fluorination or chlorination to modulate lipophilicity and metabolic stability. However, treat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In my experience optimizing aliphatic heterocyclic scaffolds, drug discovery programs frequently default to fluorination or chlorination to modulate lipophilicity and metabolic stability. However, treating halogens merely as lipophilic bulk ignores profound quantum mechanical opportunities. The strategic incorporation of heavier halogens—specifically iodine—can unlock unique binding modalities that lighter halogens simply cannot access.
This guide critically evaluates the role of the iodine atom in 1-(4-Iodo-piperidin-1-yl)-ethanone (N-acetyl-4-iodopiperidine), objectively comparing its performance against its fluoro, chloro, and bromo analogs to demonstrate how iodine drives biological activity through highly specific halogen bonding.
Mechanistic Rationale: The
σ
-Hole Advantage
The biological activity of 1-(4-Iodo-piperidin-1-yl)-ethanone is fundamentally driven by its ability to act as a potent halogen bond (XB) donor. To understand this, we must examine the causality behind the electron distribution of the carbon-halogen bond.
Unlike fluorine, which is highly electronegative and acts almost exclusively as a hydrogen bond acceptor, iodine is a large, highly polarizable atom. When bonded to the
sp3
carbon of the piperidine ring, the electron density of the iodine atom is anisotropically distributed. This creates an electrophilic region of positive electrostatic potential exactly opposite to the C–I covalent bond—a phenomenon known as the
σ
-hole 1.
This
σ
-hole allows the iodine atom to engage in highly directional, non-covalent interactions with Lewis bases (such as protein backbone carbonyls or sulfur atoms in cysteine/methionine residues) 2. The size and strength of this
σ
-hole scale directly with the size of the halogen, making iodine the most effective halogen bond donor among the stable halogens 3.
Logical flow of halogen bond formation driven by the iodine sigma-hole.
Comparative Performance Data: Iodine vs. Alternative Halogens
To objectively evaluate 1-(4-Iodo-piperidin-1-yl)-ethanone, we must compare it against its bioisosteric alternatives. The table below synthesizes the physicochemical parameters that dictate the biological behavior of these analogs.
Physicochemical Property
Fluorine (-F)
Chlorine (-Cl)
Bromine (-Br)
Iodine (-I)
van der Waals Radius (Å)
1.47
1.75
1.85
1.98
Electronegativity (Pauling)
3.98
3.16
2.96
2.66
Halogen Bond Donor Ability
Negligible
Weak
Moderate
Strong
σ
-Hole Potential
Absent / Negative
Weakly Positive
Positive
Highly Positive
C–X Bond Dissociation Energy
~105.4 kcal/mol
~78.5 kcal/mol
~68.0 kcal/mol
~53.0 kcal/mol
Lipophilicity Contribution (
ΔlogP
)
+0.1 to +0.3
+0.7
+0.8 to +1.0
+1.1 to +1.3
Data Interpretation: While the C–F bond is exceptionally strong and metabolically stable, it lacks the
σ
-hole necessary for halogen bonding 1. Conversely, the iodine analog provides maximum halogen bonding strength but introduces liabilities regarding metabolic stability (due to a weaker C–I bond) and high lipophilicity, which can increase non-specific binding and alter pharmacokinetics 4.
Experimental Workflows: Self-Validating Protocols
To rigorously prove that the biological activity of 1-(4-Iodo-piperidin-1-yl)-ethanone is driven by halogen bonding rather than mere hydrophobic bulk, we must employ orthogonal, self-validating experimental workflows.
Self-validating experimental workflow for evaluating halogenated piperidine analogs.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: Halogen bonding is a highly specific electrostatic interaction that typically presents as an enthalpy-driven process (
ΔH<0
). In contrast, if the iodine atom were merely filling a hydrophobic pocket, the binding would be entropy-driven (
ΔS>0
) due to the displacement of ordered water molecules.
Step-by-Step Methodology:
Sample Preparation: Dialyze the target protein (e.g., a known receptor for the piperidine scaffold) against a standard assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Prepare 1-(4-Iodo-piperidin-1-yl)-ethanone and its F/Cl/Br analogs in the identical buffer, ensuring DMSO concentrations are perfectly matched across all samples (<2% v/v).
Titration Execution: Load the dialyzed protein into the ITC cell (typically at 20–50
μ
M) and the ligand into the syringe (200–500
μ
M). Perform 20–30 injections of 2
μ
L at 25°C, allowing sufficient time (typically 120-180 seconds) between injections for the thermal baseline to stabilize.
Data Synthesis: Integrate the injection peaks and fit the data to a one-site binding model to extract the dissociation constant (
Kd
), enthalpy (
ΔH
), and entropy (
−TΔS
).
Validation: A significantly more negative
ΔH
for the iodo-analog compared to the chloro/bromo analogs validates the presence of an active halogen bond.
Protocol 2: Structural Validation via X-Ray Crystallography
Causality: The
σ
-hole is strictly localized on the tip of the halogen atom, exactly opposite the R–X bond. Therefore, a true halogen bond requires a highly specific, linear interaction angle 3. Crystallography provides the definitive geometric proof of this interaction.
Step-by-Step Methodology:
Co-crystallization: Incubate the apo-protein with a 5-fold molar excess of 1-(4-Iodo-piperidin-1-yl)-ethanone for 2 hours on ice to ensure saturation. Set up vapor diffusion crystallization screens using optimized reservoir solutions.
Diffraction & Refinement: Harvest the resulting crystals, cryoprotect them in a mother liquor supplemented with 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source and solve the structure using molecular replacement.
Geometric Analysis: Measure the distance between the iodine atom and the nucleophilic acceptor (e.g., oxygen or nitrogen). A distance shorter than the sum of their van der Waals radii (e.g., < 3.5 Å for I···O), coupled with a C–I···Acceptor angle of 170°–180°, confirms the halogen bond 1.
Conclusion
While fluorine and chlorine dominate contemporary drug discovery due to their favorable metabolic profiles 5, the iodine atom in scaffolds like 1-(4-Iodo-piperidin-1-yl)-ethanone offers an unparalleled opportunity to engineer highly specific, enthalpy-driven interactions. By leveraging the
σ
-hole, researchers can achieve binding affinities and selectivities that are structurally impossible with lighter halogens. However, this must be carefully balanced against the inherent lipophilicity and metabolic lability of the C–I aliphatic bond.
References
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC (NIH).
Key contemporary considerations for halogens in drug discovery - Taylor & Francis.
Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules - MDPI.
Application of Halogen Bond in Drug Discovery - PharmaBlock.
Halogen Bonding: A Computational Chemistry Investigation of the Interaction between Thyroid Hormone and Deiodinase - UR Scholarship Repository.
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Iodo-piperidin-1-yl)-ethanone
A Senior Application Scientist's In-Depth Protocol for Safe Handling, Personal Protective Equipment, and Disposal As researchers and scientists at the forefront of drug development, our commitment to innovation must be m...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Protocol for Safe Handling, Personal Protective Equipment, and Disposal
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(4-Iodo-piperidin-1-yl)-ethanone, a piperidine derivative, necessitates a robust understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
While a specific Safety Data Sheet (SDS) for 1-(4-Iodo-piperidin-1-yl)-ethanone is not presently available, a thorough analysis of structurally related compounds, such as 4'-iodoacetophenone and other piperidine derivatives, allows for a comprehensive and conservative safety approach. The guidance provided herein is synthesized from the safety profiles of these analogous compounds to establish best practices for personal protective equipment (PPE), operational procedures, and disposal.
Hazard Profile: Understanding the Risks
Based on data from similar chemical structures, 1-(4-Iodo-piperidin-1-yl)-ethanone is anticipated to present the following hazards:
Skin Irritation : Expected to cause skin irritation upon direct contact.[1][2][3][4]
Serious Eye Irritation : Poses a risk of serious eye irritation.[1][2][3][4]
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][4][5]
Harmful if Swallowed : Ingestion may lead to adverse health effects.[2]
Given these potential hazards, a proactive and thorough approach to safety is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 1-(4-Iodo-piperidin-1-yl)-ethanone. The following table outlines the minimum PPE requirements for various laboratory operations.
Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid)
Safety glasses with side shields or chemical splash goggles.
Chemical-resistant gloves (Nitrile recommended).
Laboratory coat.
Recommended to be performed in a chemical fume hood. If not feasible, an N95-rated respirator should be considered.
Solution Preparation and Handling
Chemical splash goggles. A face shield is recommended if there is a significant splash risk.
Chemical-resistant gloves (Nitrile recommended).
Chemical-resistant laboratory coat or apron over a standard lab coat.
Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]
All procedures should be performed within a certified chemical fume hood.
Waste Disposal
Chemical splash goggles.
Chemical-resistant gloves (Nitrile recommended).
Chemical-resistant laboratory coat.
Not generally required if handling sealed waste containers.
Causality Behind PPE Choices:
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles to provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, particularly during larger-scale operations.
Hand Protection: Nitrile gloves offer good resistance to a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.
Body Protection: A laboratory coat is the minimum requirement to protect against incidental contact. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.
Respiratory Protection: Handling the solid form of the compound can generate dust, which may cause respiratory irritation.[1][4][5] Therefore, performing these tasks within a chemical fume hood is the primary engineering control. If a hood is unavailable, a properly fitted N95 respirator should be used to minimize inhalation exposure.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling 1-(4-Iodo-piperidin-1-yl)-ethanone from receipt to disposal.
Caption: A logical workflow for the safe handling of 1-(4-Iodo-piperidin-1-yl)-ethanone.
Step-by-Step Methodologies
1. Preparation:
Review Safety Information: Before beginning any work, thoroughly review the safety data for structurally similar compounds.
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper.
2. Handling:
Weighing: Carefully weigh the solid compound in the fume hood to minimize dust generation.
Solution Preparation: Add the solid to the solvent slowly and stir to dissolve. Avoid splashing.
Reaction: Conduct the reaction within the fume hood, ensuring proper ventilation.
3. Cleanup and Disposal:
Quenching and Work-up: Carefully quench the reaction and perform any necessary extractions or purifications within the fume hood.
Waste Segregation: Collect all waste materials, including contaminated gloves, pipette tips, and absorbent paper, in a designated hazardous waste container.[1]
Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name.
Decontamination: Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat and eye protection.
Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.[1]
Waste Disposal: Dispose of the sealed hazardous waste container according to your institution's hazardous waste management guidelines.[1] Do not pour any waste down the drain.
Emergency Procedures: Be Prepared
In Case of Accidental Exposure:
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
In Case of a Spill:
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal as hazardous waste.
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle 1-(4-Iodo-piperidin-1-yl)-ethanone, fostering a culture of safety and scientific excellence within the laboratory.
References
4 - SAFETY DATA SHEET. (2025, December 21).
SAFETY DATA SHEET. (2019, January 21).
Safety Data Sheet - Angene Chemical. (2024, April 17).
SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
Safety Data Sheet - Cayman Chemical. (2025, August 18).